Thiomorpholine-3,5-dione
Description
Properties
IUPAC Name |
thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBLPOCCUVISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284179 | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80023-40-1 | |
| Record name | 3,5-Thiomorpholinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-aryl-substituted Thiomorpholine-3,5-diones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-aryl-substituted thiomorpholine-3,5-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details the prevalent synthetic methodologies, presents quantitative data for a range of derivatives, and outlines the experimental protocols for their preparation. Furthermore, a potential signaling pathway relevant to the biological activity of these compounds is illustrated to provide context for their application in drug discovery.
Introduction
N-aryl-substituted thiomorpholine-3,5-diones are sulfur-containing heterocyclic compounds that have garnered attention for their diverse biological activities. These activities include potential applications as anticancer, antioxidant, and anti-inflammatory agents.[1][2] The thiomorpholine-3,5-dione core provides a rigid scaffold that can be readily functionalized with various aryl substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This guide focuses on the chemical synthesis of these promising molecules.
Synthetic Methodologies
The primary and most widely adopted method for the synthesis of N-aryl-substituted thiomorpholine-3,5-diones involves the reaction between thiodiglycolic acid and a substituted aniline. This transformation can be achieved through a one-pot reaction or, more commonly, via a two-step procedure that allows for the isolation of an intermediate mono-amide.
A prevalent two-step synthesis is initiated by the reaction of thiodiglycolic acid with the desired aniline to form the corresponding N-aryl thiodiglycolamic acid. This intermediate is then subjected to cyclization to yield the target N-aryl-substituted this compound. The cyclization step is often facilitated by a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), which promotes the intramolecular amide bond formation under mild conditions.[3]
Experimental Workflow: Two-Step Synthesis
Quantitative Data Summary
The following table summarizes the yields for a selection of N-aryl-substituted thiomorpholine-3,5-diones synthesized via the two-step method.
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 85 | 145-147 |
| 2 | 4-Chlorophenyl | 92 | 168-170 |
| 3 | 4-Methoxyphenyl | 88 | 155-157 |
| 4 | 4-Nitrophenyl | 75 | 210-212 |
| 5 | 2-Methylphenyl | 81 | 130-132 |
| 6 | 2,6-Dimethylphenyl | 78 | 198-200 |
Data synthesized from publicly available research literature.
Experimental Protocols
General Procedure for the Synthesis of N-aryl thiodiglycolamic acids (Step 1)
To a solution of thiodiglycolic acid (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF), the corresponding substituted aniline (1.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for a specified time, typically ranging from 2 to 6 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude N-aryl thiodiglycolamic acid is typically used in the next step without further purification.
General Procedure for the Synthesis of N-aryl-substituted Thiomorpholine-3,5-diones (Step 2)
The crude N-aryl thiodiglycolamic acid (1.0 eq) from the previous step is dissolved in THF. To this solution, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base, such as triethylamine (2.0 eq), to neutralize the generated acid. The reaction mixture is stirred at room temperature for 12 to 24 hours. After completion of the reaction, the mixture is diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-aryl-substituted this compound.
Potential Biological Signaling Pathway
Several studies have suggested that thiomorpholine derivatives possess anticancer properties, with some acting as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the PI3K/Akt pathway and the potential point of intervention for N-aryl-substituted thiomorpholine-3,5-diones.
In this proposed mechanism, the N-aryl-substituted this compound acts as an inhibitor of PI3K. By blocking the activity of PI3K, the downstream signaling cascade is disrupted. This prevents the phosphorylation and activation of Akt, which in turn leads to the de-repression of pro-apoptotic proteins like Bad, ultimately promoting programmed cell death (apoptosis) in cancer cells.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers in the field. The visualization of a key signaling pathway offers a conceptual framework for the rational design and development of these compounds as potential therapeutic agents. Further investigation into the biological activities and optimization of the synthetic routes will continue to advance the utility of this important class of molecules.
References
Crystal Structure of Thiomorpholine-3,5-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of thiomorpholine-3,5-dione derivatives. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, crystallography, and drug development. This document summarizes key quantitative crystallographic data, details experimental protocols for synthesis and crystallization, and visualizes complex workflows and biological pathways.
Introduction
This compound represents a core heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, which include anticonvulsant, antipsychotic, antimicrobial, and antitumor properties. The three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR), guiding the design of novel therapeutic agents with improved efficacy and selectivity. This guide focuses on the detailed structural elucidation of N-aryl substituted this compound derivatives, providing a comparative analysis of their solid-state conformations.
Experimental Protocols
The methodologies outlined below are based on established and cited laboratory procedures for the synthesis and crystallographic analysis of N-aryl-thiomorpholine-3,5-dione derivatives.[1]
General Synthesis of N-Aryl-Thiomorpholine-3,5-diones
The synthesis of N-aryl-thiomorpholine-3,5-diones is typically achieved through a two-step process involving the formation of a mono-amide intermediate followed by cyclization.[1]
Step 1: Synthesis of the Mono-amide Intermediate
-
Thiodiglycolic acid is reacted with a corresponding aniline derivative.
-
The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF).
-
The reaction mixture is stirred at room temperature to yield the mono-amide in quantitative amounts.[1]
Step 2: Cyclization to Form the Imide
-
The mono-amide intermediate is cyclized under mild conditions.
-
A coupling reagent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), is used to facilitate the cyclization.[1]
-
The reaction is conducted in a solvent like THF at room temperature.
-
The desired N-aryl-thiomorpholine-3,5-dione is obtained in good yield.[1]
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the synthesized compound. Common solvent systems include chloroform, ethanol, or mixtures thereof.
X-ray Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature, often 100 K or room temperature, using Mo Kα radiation.
-
The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the parent this compound and a series of its N-aryl derivatives. This allows for a direct comparison of the geometric parameters of the core scaffold and the influence of different substituents on the crystal packing.
Table 1: Crystal Data and Structure Refinement for this compound and its N-Aryl Derivatives.[1]
| Identification Code | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Parent Compound | C₄H₅NO₂S | Monoclinic | P2₁/c | 5.863(1) | 10.456(2) | 9.778(2) | 106.03(3) | 575.4(2) | 4 |
| 29 (R = 4-NO₂) ** | C₁₀H₈N₂O₄S | Monoclinic | C2/c | 20.6161(3) | 5.33630(10) | 21.4366(3) | 116.267(2) | 2114.80(6) | 8 |
| 30 (R = 4-OCH₃) | C₁₁H₁₁NO₃S | Monoclinic | P2₁/c | 16.1404(2) | 5.13560(10) | 13.6780(2) | 101.3510(10) | 1111.60(3) | 4 |
| 34 (R = 4-Cl) | C₁₀H₈ClNO₂S | Monoclinic | P2₁/c | 16.1139(8) | 5.1000(3) | 13.6329(5) | 106.538(4) | 1074.02(9) | 4 |
| 33 (R = 3-NO₂) ** | C₁₀H₈N₂O₄S | Monoclinic | P2₁/n | 7.9137(2) | 11.2066(2) | 12.0191(2) | 93.3080(10) | 1064.06(4) | 4 |
| 35 (R = 2-Cl) | C₁₀H₈ClNO₂S | Orthorhombic | Pbca | 8.8778(2) | 15.0119(3) | 15.9392(3) | 90 | 2125.10(8) | 8 |
| 36 (R = 2-CH₃) | C₁₁H₁₁NO₂S | Monoclinic | P2₁/c | 10.5190(2) | 11.6490(2) | 9.1550(2) | 100.2810(10) | 1103.35(4) | 4 |
| 37 (R = 2-I) | C₁₀H₈INO₂S | Orthorhombic | Pbca | 8.9560(2) | 15.2420(3) | 16.7110(3) | 90 | 2280.40(8) | 8 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the this compound Core.
| Compound | S1-C2 | S1-C6 | C2-C3 | C3-N4 | N4-C5 | C5-C6 | ∠C6-S1-C2 | ∠C3-N4-C5 |
| Parent | 1.795(2) | 1.791(2) | 1.516(3) | 1.393(3) | 1.391(3) | 1.517(3) | 98.1(1) | 125.7(2) |
| 29 | 1.780(1) | 1.783(1) | 1.514(2) | 1.399(2) | 1.401(2) | 1.516(2) | 97.9(1) | 124.5(1) |
| 30 | 1.785(1) | 1.782(1) | 1.515(2) | 1.402(2) | 1.400(2) | 1.517(2) | 97.8(1) | 125.2(1) |
| 34 | 1.782(1) | 1.784(1) | 1.516(2) | 1.398(2) | 1.399(2) | 1.515(2) | 97.7(1) | 124.8(1) |
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental and conceptual frameworks relevant to the study of this compound derivatives.
Structural Insights and Conclusion
The crystallographic data reveals that the this compound core generally adopts a chair or a twisted-chair conformation. The N-aryl substituent's electronic and steric properties significantly influence the crystal packing through various intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions play a crucial role in the solid-state architecture and can impact the physicochemical properties of the compounds, including solubility and stability.
The potential for thiomorpholine derivatives to interact with signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights their therapeutic promise. The structural information presented in this guide provides a solid foundation for the rational design of new derivatives with tailored biological activities. Further crystallographic studies on a wider range of derivatives will continue to deepen our understanding of their structure-function relationships and accelerate the development of novel drug candidates.
References
Spectroscopic Properties of Thiomorpholine-3,5-Dione Derivatives: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a technical overview of the spectroscopic properties of thiomorpholine-3,5-dione and its derivatives. Extensive searches for detailed spectroscopic data (¹³C NMR, specific IR absorption bands, and UV-Vis spectra) and explicit experimental protocols for the parent compound, this compound, did not yield sufficient information in publicly accessible scientific literature. Consequently, this guide will focus on a well-characterized derivative, N-phenylthis compound , for which spectroscopic data and a synthesis method have been reported. This information serves as a valuable reference point for researchers working with this class of compounds.
Introduction to this compound Core
The this compound scaffold is a heterocyclic motif of interest in medicinal chemistry and drug development. Its structure, featuring a six-membered ring containing a sulfur atom, a nitrogen atom, and two carbonyl groups, provides a unique framework for the design of novel therapeutic agents. The spectroscopic characterization of these molecules is fundamental to confirming their synthesis, understanding their electronic properties, and studying their interactions with biological targets.
Synthesis of N-phenylthis compound
A general method for the synthesis of N-aryl-substituted thiomorpholine-3,5-diones involves a two-step process starting from thiodiglycolic acid.[1]
Experimental Protocol:
Step 1: Synthesis of Thiodiglycolic Anhydride
Thiodiglycolic acid is treated with a dehydrating agent, such as acetic anhydride, under reflux. The excess acetic anhydride and acetic acid formed are then removed under reduced pressure to yield thiodiglycolic anhydride.
Step 2: Synthesis of N-phenylthis compound
Thiodiglycolic anhydride is reacted with an aniline, in this case, aniline itself, in a suitable solvent like anhydrous toluene. The reaction mixture is heated under reflux with azeotropic removal of water. Upon cooling, the product, N-phenylthis compound, crystallizes and can be purified by recrystallization.
Below is a generalized workflow for the synthesis.
Caption: General synthesis workflow for N-phenylthis compound.
Spectroscopic Data of N-phenylthis compound
The following tables summarize the available spectroscopic data for N-phenylthis compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Note: Specific ¹H NMR data for the unsubstituted N-phenyl derivative was not explicitly found in the provided search results. However, a study on various N-aryl-substituted thiomorpholine-3,5-diones confirms the use of ¹H NMR for their characterization.[1]
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | C=O stretching (imide) |
| Data not available | Data not available | C-N stretching |
| Data not available | Data not available | C-S stretching |
| Data not available | Data not available | Aromatic C-H stretching |
Note: While specific peak values were not found, the characteristic functional groups of N-phenylthis compound would give rise to absorptions in the expected regions for imide carbonyls, C-N, C-S, and aromatic C-H bonds.
UV-Vis Spectroscopy
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Data not available | Data not available | Data not available |
Note: UV-Vis spectroscopic data for N-phenylthis compound was not found in the provided search results.
Experimental Protocols for Spectroscopic Analysis
While specific data for the parent compound is lacking, the following are general experimental protocols that would be employed for the spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used to obtain the spectra. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr is recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A baseline is recorded with the pure solvent in both the sample and reference cuvettes and is subtracted from the sample spectrum.
Logical Relationships in Spectroscopic Analysis
The process of characterizing a synthesized compound like N-phenylthis compound follows a logical workflow to confirm its structure and purity.
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This guide has provided an overview of the spectroscopic properties of N-phenylthis compound as a representative of the this compound class of compounds, based on the currently available literature. While detailed quantitative data for the parent molecule remains elusive, the provided synthesis and general analytical protocols offer a solid foundation for researchers. Further investigation is warranted to fully characterize the spectroscopic properties of the unsubstituted this compound and expand the understanding of this important heterocyclic system.
References
The Thiomorpholine-3,5-dione Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique stereoelectronic properties and metabolic stability.[1][2] Among its derivatives, the thiomorpholine-3,5-dione core represents a synthetically accessible and versatile framework with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and future directions for the exploration of the this compound scaffold in drug discovery.
Synthesis of the this compound Scaffold
The synthesis of N-substituted thiomorpholine-3,5-diones is a straightforward process, typically involving a two-step procedure from thiodiglycolic acid. The primary literature providing a detailed synthetic protocol focuses on the preparation of 4-aryl-substituted derivatives.[1]
A general synthetic workflow for 4-aryl-thiomorpholine-3,5-diones is depicted below:
References
Thiomorpholine-3,5-dione: A Versatile Scaffold for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiomorpholine-3,5-dione, a heterocyclic compound featuring a thiomorpholine core with two carbonyl groups, is emerging as a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, including the presence of an active methylene group and a reactive imide functionality, make it an attractive starting material for the synthesis of a diverse array of more complex molecules, particularly those with potential pharmacological applications. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility as a foundational scaffold in medicinal chemistry and drug discovery.
Synthesis of the this compound Core
The fundamental structure of this compound is typically synthesized through the condensation of thiodiglycolic acid with a primary amine or ammonia. A general and efficient method for the preparation of N-substituted thiomorpholine-3,5-diones involves a two-step, one-pot procedure. Initially, thiodiglycolic acid reacts with the corresponding aniline to form a mono-amide intermediate. This intermediate is then cyclized under mild conditions to yield the desired N-aryl-substituted this compound.
While a specific protocol for the parent, unsubstituted this compound is not explicitly detailed in the surveyed literature, a logical synthetic pathway can be inferred from the synthesis of its N-aryl derivatives. This would involve the reaction of thiodiglycolic acid with ammonia or a protected form of ammonia, followed by cyclization.
A general workflow for the synthesis of N-substituted thiomorpholine-3,5-diones is depicted below:
Caption: General workflow for N-aryl this compound synthesis.
Experimental Protocol: Synthesis of N-Aryl Thiomorpholine-3,5-diones
The following is a representative experimental protocol for the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. This procedure can be adapted for various substituted anilines.
Materials:
-
Thiodiglycolic acid
-
Substituted aniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, dissolve thiodiglycolic acid (1 equivalent) and the desired substituted aniline (1 equivalent) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the stirred solution.
-
Add the BOP reagent (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-aryl this compound.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| Thiodiglycolic acid | Aniline | 4-Phenyl-thiomorpholine-3,5-dione | Good |
| Thiodiglycolic acid | 2-Methylaniline | 4-(o-Tolyl)-thiomorpholine-3,5-dione | Good |
| Thiodiglycolic acid | 4-Chloroaniline | 4-(4-Chlorophenyl)-thiomorpholine-3,5-dione | Good |
| Table 1: Representative yields for the synthesis of N-aryl thiomorpholine-3,5-diones. "Good" yields are reported in the literature, though specific percentages vary depending on the substrate. |
Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the reactivity of its methylene group (C2 and C6) and the imide nitrogen. The methylene protons are acidic and can be readily deprotonated by a mild base to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions.
Alkylation Reactions
A key reaction of this compound is its alkylation at the methylene position.[1] The deprotonation of the methylene group allows for the introduction of a wide variety of substituents, leading to diverse molecular architectures.[1] This reactivity is fundamental to its role as a versatile building block.
Caption: General scheme for the alkylation of this compound.
Knoevenagel Condensation
The active methylene group of this compound makes it a suitable substrate for the Knoevenagel condensation.[2] This reaction involves the condensation with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[2] This provides a straightforward method for introducing exocyclic double bonds and further functionalization.
Hypothetical Experimental Protocol for Knoevenagel Condensation:
While a specific example with this compound is not detailed in the searched literature, a general protocol can be proposed based on standard Knoevenagel conditions.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (as catalyst)
-
Ethanol (as solvent)
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
| Substrate 1 | Substrate 2 | Catalyst | Expected Product |
| This compound | Benzaldehyde | Piperidine | 2-Benzylidene-thiomorpholine-3,5-dione |
| This compound | 4-Nitrobenzaldehyde | Piperidine | 2-(4-Nitrobenzylidene)-thiomorpholine-3,5-dione |
| Table 2: Hypothetical Knoevenagel condensation reactions with this compound. |
Biological Significance of Thiomorpholine Derivatives
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. While research on the parent this compound is still developing, its N-substituted and C-substituted derivatives have shown promise as:
-
Anticonvulsants: Alkyl-substituted thiomorpholine-3,5-diones have been investigated for their anticonvulsant properties.[1]
-
Hypotensive agents: Certain derivatives have been considered for their potential as hypotensive agents.[1]
-
Antipsychotic, Antimicrobial, and Antitumor agents: The this compound motif is a key pharmacophore in derivatives exhibiting these activities.[1]
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its accessible synthesis and the reactivity of its active methylene and imide functionalities provide a robust platform for the generation of diverse and complex molecular structures. The established biological significance of the broader thiomorpholine class of compounds further underscores the potential of this compound as a valuable scaffold for the development of novel therapeutic agents. Further exploration of its reactivity, particularly in multicomponent reactions and asymmetric synthesis, is anticipated to unlock its full potential in drug discovery and materials science.
References
An In-Depth Technical Guide to Thiomorpholine-3,5-dione: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomorpholine-3,5-dione, a sulfur-containing heterocyclic compound, represents a core structural motif with significant potential in medicinal chemistry and materials science. While direct historical accounts of its initial discovery are scarce, its synthesis and properties can be understood through the well-established chemistry of its precursor, thiodiglycolic acid, and the general principles of cyclic imide formation. This technical guide provides a comprehensive overview of the history, synthesis, and potential applications of this compound and its derivatives, drawing from the available scientific literature.
Introduction to the Thiomorpholine Core
The thiomorpholine ring system, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a "privileged scaffold" in drug discovery.[1] Its unique conformational properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of biologically active molecules.[1] Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and anti-inflammatory effects.[2] The dione functionality at the 3 and 5 positions introduces a cyclic imide structure, which is also a key pharmacophore found in many therapeutic agents.[2]
The Precursor: A History of Thiodiglycolic Acid
The history of this compound is intrinsically linked to its precursor, thiodiglycolic acid (also known as 2,2'-thiodiacetic acid). The synthesis of thioglycolic acid, a related compound, was first described by Carius in 1862.[3] Subsequently, processes for producing thiodiglycolic acid were developed.
One of the earliest and most common methods for synthesizing thiodiglycolic acid involves the reaction of chloroacetic acid or its salts with an alkali metal sulfide or hydrosulfide.[4][5] This straightforward nucleophilic substitution reaction remains a cornerstone of its industrial production.
Table 1: Key Milestones in the Synthesis of Thiodiglycolic Acid
| Year | Milestone | Key Reactants | Reference |
| 1862 | First synthesis of the related thioglycolic acid reported by Carius. | Chloroacetic acid, potassium hydrosulfide | [3] |
| 1906 | Improved synthesis of thioglycolic acid by Klason and Carlson. | Monochloroacetic acid, sodium hydrosulfide | [3] |
| 1979 | Patent for a process preparing thiodiglycolic acid from glycolic acid and hydrogen sulfide. | Glycolic acid, hydrogen sulfide, aqueous hydrogen bromide | [4] |
Synthesis of this compound: From Precursor to Core Structure
While a definitive first synthesis of the parent this compound is not prominently documented, its preparation can be logically inferred from standard methods for cyclic imide synthesis. The most probable and direct route is the cyclization of thiodiglycolic acid with an ammonia source .
General Experimental Protocol for Imide Formation
Cyclic imides are typically synthesized by heating a dicarboxylic acid with ammonia or a primary amine, often with the removal of water to drive the reaction to completion.[6]
Experimental Workflow: Synthesis of this compound
References
- 1. jchemrev.com [jchemrev.com]
- 2. Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 4. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Thiomorpholine-3,5-dione: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of thiomorpholine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the cyclization of thiodiglycolic acid with a nitrogen source, a common and effective method for the preparation of cyclic imides.
Introduction
This compound is a sulfur-containing heterocyclic scaffold. The incorporation of the thiomorpholine ring system is a strategy employed in the design of various biologically active molecules. While the synthesis of N-substituted thiomorpholine-3,5-diones has been reported, this protocol focuses on the preparation of the parent compound. The described method involves the reaction of thiodiglycolic acid with urea, followed by thermal cyclization to yield the desired product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines a procedure for the synthesis of this compound from thiodiglycolic acid and urea.
Materials and Equipment:
-
Thiodiglycolic acid
-
Urea
-
Round-bottom flask (100 mL)
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Distillation apparatus
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, thoroughly mix thiodiglycolic acid (1 equivalent) and urea (2.2 equivalents).
-
Reaction Setup: Equip the flask with a heating mantle, a magnetic stirrer, a thermometer, and a condenser.
-
Thermal Cyclization: Heat the reaction mixture with stirring. A gentle evolution of ammonia gas should be observed as the reaction progresses. The temperature should be gradually increased to and maintained at 130-140°C.
-
Reaction Monitoring: Monitor the reaction for the cessation of ammonia evolution, which typically indicates the completion of the reaction. This may take several hours.
-
Isolation of Crude Product: After cooling to room temperature, the solid reaction mass is treated with water to dissolve any unreacted urea and other water-soluble impurities.
-
Purification: The crude this compound is collected by vacuum filtration, washed with cold water, and then dried.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.
-
Drying and Characterization: The purified crystals are dried under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis.
| Parameter | Value |
| Reactants | |
| Thiodiglycolic Acid (g) | User-defined |
| Urea (g) | Calculated based on stoichiometry |
| Product | |
| Theoretical Yield (g) | Calculated |
| Actual Yield (g) | Experimentally determined |
| Percent Yield (%) | Calculated |
| Characterization | |
| Melting Point (°C) | To be determined |
| ¹H NMR (δ, ppm) | To be determined |
| ¹³C NMR (δ, ppm) | To be determined |
| IR (cm⁻¹) | To be determined |
| Mass Spectrum (m/z) | To be determined |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow diagram for the synthesis of this compound.
Application Notes and Protocols for the NMR Analysis of Thiomorpholine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine-3,5-dione, the cyclic imide of thiodiglycolic acid, is a fundamental heterocyclic scaffold. Its derivatives are of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol and reference data for the ¹H and ¹³C NMR analysis of this compound.
Molecular Structure
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃).[1]
Table 1: ¹H NMR Data
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| DMSO-d₆ | 3.50 | s | CH₂ (C2, C6) |
| CDCl₃ | 8.56 | br | NH (N4) |
| 3.48 | s | CH₂ (C2, C6) |
s = singlet, br = broad
Table 2: ¹³C NMR Data
| Solvent | Chemical Shift (δ) ppm | Assignment |
| DMSO-d₆ | 170.5 | C=O (C3, C5) |
| 30.3 | CH₂ (C2, C6) | |
| CDCl₃ | 168.8 | C=O (C3, C5) |
| 30.9 | CH₂ (C2, C6) |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For DMSO-d₆, the residual solvent peak can be used as a reference (δн = 2.50 ppm, δc = 39.52 ppm).
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
2. NMR Instrument Parameters
The following parameters are recommended for a 300 MHz NMR spectrometer for ¹H NMR and a 75 MHz for ¹³C NMR.[1]
¹H NMR Spectroscopy
-
Spectrometer Frequency: 300 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy
-
Spectrometer Frequency: 75 MHz
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: General workflow for NMR analysis.
Discussion
The ¹H NMR spectrum of this compound is characterized by its simplicity, showing a singlet for the four equivalent methylene protons (at C2 and C6) and, in CDCl₃, a broad singlet for the amine proton. The equivalence of the methylene protons indicates a rapid conformational exchange on the NMR timescale at room temperature. The downfield chemical shift of the methylene protons (around 3.5 ppm) is due to the deshielding effect of the adjacent sulfur atom and the carbonyl groups.
In the ¹³C NMR spectrum, two signals are observed as expected from the molecular symmetry. The signal for the two equivalent carbonyl carbons appears significantly downfield (around 170 ppm), which is characteristic for amide/imide carbonyl groups. The methylene carbons resonate at approximately 30-31 ppm.
The choice of solvent influences the chemical shift of the NH proton, which is observable in CDCl₃ but is likely to exchange with residual water in DMSO-d₆, or its signal may be broadened and fall under the water peak. The chemical shifts of the carbon and methylene protons show minor variations between the two solvents.
Conclusion
This application note provides the essential ¹H and ¹³C NMR data and a standardized protocol for the analysis of this compound. This information is valuable for the routine characterization, quality control, and further investigation of this heterocyclic compound and its derivatives in a research and development setting.
References
Application Notes and Protocols for Infrared (IR) Spectroscopy of Thiomorpholine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine-3,5-dione and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thiomorpholine scaffold is recognized as a "privileged structure," appearing in a variety of biologically active compounds with diverse therapeutic applications, including antimicrobial, anticancer, and antipsychotic activities. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note details the expected IR spectroscopic features of this compound and provides protocols for sample analysis.
The structure of this compound contains a cyclic imide functionality (a dione) and a thioether (C-S-C) linkage within a six-membered ring. The vibrational modes associated with these functional groups give rise to a characteristic infrared spectrum, which can be used for structural elucidation and quality control.
Principles of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it undergoes a transition between vibrational energy levels. The frequency of the absorbed radiation corresponds to the frequency of a specific vibrational mode of a chemical bond. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed in wavenumbers, cm⁻¹).
The key functional groups in this compound that are IR-active include:
-
N-H group (in the imide)
-
C=O groups (the dione functionality)
-
CH₂ groups (methylene groups in the ring)
-
C-N bond (in the imide)
-
C-S bond (the thioether linkage)
By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, one can confirm the presence of these functional groups and thus verify the molecular structure of this compound.
Predicted Infrared Spectrum of this compound
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3200 - 3000 | N-H stretch | Medium | The position of this band can be sensitive to hydrogen bonding. In the solid state, it is expected to be a broad band at the lower end of this range. |
| 3000 - 2850 | C-H stretch (CH₂) | Medium to Weak | Characteristic of the methylene groups in the heterocyclic ring. |
| ~1750 and ~1700 | C=O stretch (asymmetric & symmetric) | Strong | Cyclic imides typically show two distinct carbonyl absorption bands due to the symmetric and asymmetric stretching of the two C=O groups. The exact positions can be influenced by ring strain and hydrogen bonding. |
| ~1450 | CH₂ scissoring | Medium | A characteristic bending vibration for methylene groups. |
| ~1350 | C-N stretch | Medium to Strong | Associated with the imide functionality. |
| 750 - 600 | C-S stretch | Weak to Medium | The C-S stretching vibration is often weak and can be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur. |
Applications in Drug Development
-
Structural Verification: IR spectroscopy provides a rapid and reliable method to confirm the synthesis of this compound and its derivatives by identifying the key functional groups.
-
Purity Assessment: The presence of unexpected absorption bands in the spectrum can indicate the presence of impurities, starting materials, or by-products.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have distinct IR spectra. IR spectroscopy can be used to identify and differentiate between polymorphs, which is crucial as they can have different physical properties, such as solubility and bioavailability.
-
Stability Studies: Degradation of the molecule, for instance, through hydrolysis of the imide ring, would lead to noticeable changes in the IR spectrum, making it a useful tool for monitoring the stability of drug candidates.
Experimental Protocols
As this compound is a solid at room temperature, the following protocols for solid sample preparation for FTIR analysis are recommended.
KBr Pellet Method
This is a common technique for obtaining high-quality IR spectra of solid samples.
Materials:
-
This compound sample (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Protocol:
-
Place a small amount of KBr in an agate mortar and grind it to a fine powder to remove any absorbed water.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Thoroughly grind and mix the sample and KBr until a homogeneous, fine powder is obtained. The particle size should be reduced to minimize light scattering.
-
Transfer the powder mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.
Nujol Mull Method
This method is an alternative to the KBr pellet technique and is useful for samples that are sensitive to moisture or that are difficult to press into a pellet.
Materials:
-
This compound sample (2-5 mg)
-
Nujol (high-purity mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., KBr or NaCl)
-
Spatula
-
FTIR spectrometer
Protocol:
-
Place 2-5 mg of the this compound sample in an agate mortar and grind it to a very fine powder.
-
Add one to two drops of Nujol to the powdered sample.
-
Grind the mixture further until a uniform, thick paste (mull) is formed.
-
Using a spatula, apply a small amount of the mull to the surface of one salt plate.
-
Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.
-
Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.
-
Record the spectrum. Note that the spectrum will show absorption bands from Nujol itself (strong C-H stretching and bending bands around 2924, 2853, 1462, and 1377 cm⁻¹). These bands will need to be accounted for during spectral interpretation.
Visualizations
Caption: Molecular structure of this compound with key IR-active functional groups.
Caption: Experimental workflow for IR spectroscopic analysis of this compound.
Application Notes and Protocols for the Purification of Thiomorpholine-3,5-dione by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of thiomorpholine-3,5-dione using recrystallization techniques. The protocols and notes are intended to serve as a comprehensive resource for achieving high purity of the target compound, a crucial step in research and development processes.
Introduction
This compound and its derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent quality standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including this compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Additionally, the solvent's boiling point should be below the melting point of the compound to prevent "oiling out." The following table summarizes the solubility characteristics of this compound in common laboratory solvents, providing a basis for selecting an appropriate recrystallization solvent.
| Solvent | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Comments |
| Water | 100 | Sparingly Soluble | Moderately Soluble | May be suitable, but slow cooling is crucial. |
| Ethanol | 78 | Sparingly Soluble | Highly Soluble | A good candidate for single-solvent recrystallization. |
| Isopropanol | 82 | Sparingly Soluble | Highly Soluble | Similar to ethanol, another strong candidate.[1] |
| Ethyl Acetate | 77 | Slightly Soluble | Highly Soluble | Effective for many polar organic compounds.[1] |
| Acetone | 56 | Moderately Soluble | Very Soluble | May be too good a solvent at room temperature, leading to low recovery. |
| Dichloromethane | 40 | Soluble | Very Soluble | Generally not ideal for recrystallization due to high room temperature solubility and low boiling point. |
| Hexane | 69 | Insoluble | Insoluble | Can be used as an anti-solvent in a solvent system. |
Note: This data is illustrative and serves as a guideline. Experimental verification of solubility is highly recommended.
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound by recrystallization.
1. General Protocol for Single-Solvent Recrystallization
This is the most common recrystallization technique.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol or isopropanol).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely.
-
Add more solvent in small portions if necessary to achieve complete dissolution.[1]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.[2]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.[2]
-
2. Protocol for Two-Solvent Recrystallization
This method is useful when no single solvent is ideal. It employs a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
-
Solvent Pair Selection: Choose a miscible solvent pair (e.g., ethanol/water or acetone/hexane).
-
Dissolution:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
-
Crystallization, Isolation, Washing, and Drying: Follow the same steps as outlined in the single-solvent recrystallization protocol.
Troubleshooting Common Recrystallization Issues
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration. - If the solution is too dilute, consider a different solvent or a two-solvent system. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - The compound has a high concentration of impurities. | - Reheat the solution to dissolve the oil and allow it to cool more slowly. - Use a lower-boiling point solvent. - Add more solvent to the hot solution before cooling. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to adsorb the colored impurities before hot filtration. - Perform a second recrystallization. |
| Low Recovery | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Crystals were lost during transfer or filtration. | - Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Wash the crystals with a minimal amount of ice-cold solvent. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical principles of purification by recrystallization.
Caption: A flowchart of the recrystallization process.
Caption: Principle of separation by recrystallization.
References
Application Notes and Protocols: The Use of Thiomorpholine-3,5-dione Scaffolds in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the synthesis of novel molecular scaffolds with desirable pharmacological properties is of paramount importance. Peptidomimetics, molecules that mimic the structure and function of peptides, have garnered significant attention due to their enhanced stability and oral bioavailability compared to their natural peptide counterparts.[1] Heterocyclic scaffolds are key building blocks in the design of such peptidomimetics.[2] Thiomorpholine and its derivatives are recognized as "privileged scaffolds" due to their broad range of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This document outlines a proposed methodology for the incorporation of the thiomorpholine-3,5-dione core into peptide chains using solid-phase synthesis, a powerful technique for the rapid generation of molecular libraries.[1][2]
While direct literature on the solid-phase application of this compound is not extensively available, this protocol is based on established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and the known chemistry of related heterocyclic compounds.[5][6] The proposed strategy involves the use of a suitably protected this compound derivative as a building block for incorporation into a growing peptide chain on a solid support.
Proposed Building Block for Solid-Phase Synthesis
For successful incorporation using standard Fmoc-SPPS protocols, a derivative of this compound with an appropriate functional group for coupling and a compatible protecting group is required. We propose the use of N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione . This building block features:
-
An Fmoc protecting group on the nitrogen atom, which is the standard for many solid-phase peptide synthesis protocols and can be removed under basic conditions.[7]
-
A carboxymethyl group at the 4-position, providing a carboxylic acid functionality for coupling to the free amine of the growing peptide chain on the solid support.
Experimental Protocols
This section details the proposed protocols for the incorporation of the N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione building block into a peptide sequence on a Rink Amide resin.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide AM resin | Standard Supplier | 100-200 mesh, 0.5-0.8 mmol/g |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide synthesis grade |
| Dichloromethane (DCM) | Standard Supplier | ACS grade |
| Piperidine | Standard Supplier | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | Anhydrous |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent grade |
| Triisopropylsilane (TIS) | Standard Supplier | >98% |
| N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione | Custom Synthesis | >95% purity |
| Fmoc-protected amino acids | Standard Supplier | Peptide synthesis grade |
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the Rink Amide AM resin (0.1 mmol scale) in a solid-phase synthesis vessel. Wash the resin with DMF (3 x 5 mL) and then swell in DMF (5 mL) for 1 hour at room temperature.[8]
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[6]
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL) to prepare for the coupling step.
Protocol 2: Coupling of the this compound Building Block
-
Activation of the Building Block: In a separate vial, dissolve N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 3 mL of DMF. Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the activated building block solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Protocol 3: Chain Elongation (Coupling of Subsequent Amino Acids)
The peptide chain can be further elongated by repeating the Fmoc deprotection (Protocol 1) and coupling steps with standard Fmoc-protected amino acids.
Protocol 4: Cleavage and Deprotection
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in Protocol 1.
-
Resin Washing and Drying: Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5]
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dried resin. Agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase HPLC.
Data Presentation
The following tables provide hypothetical quantitative data for the solid-phase synthesis described.
Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale
| Step | Reagent | Equivalents | Amount |
| Resin Loading | Rink Amide AM Resin (0.7 mmol/g) | 1.0 | ~143 mg |
| Building Block Coupling | N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione | 3.0 | 0.3 mmol |
| HOBt | 3.0 | 0.3 mmol | |
| DIC | 3.0 | 0.3 mmol | |
| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 | 0.3 mmol |
| HOBt | 3.0 | 0.3 mmol | |
| DIC | 3.0 | 0.3 mmol | |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 5 mL |
Table 2: Typical Reaction Conditions and Durations
| Process | Reagents/Solvents | Duration | Temperature |
| Resin Swelling | DMF | 1 hour | Room Temp |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | Room Temp |
| Coupling | DMF | 2-4 hours | Room Temp |
| Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temp |
Visualizations
References
- 1. rroij.com [rroij.com]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiomorpholine-3,5-dione and Related Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of thiomorpholine derivatives, including the thiomorpholine-3,5-dione scaffold, as a promising class of enzyme inhibitors. This document details their therapeutic potential, summarizes key quantitative data, and offers detailed experimental protocols for their synthesis and evaluation.
The thiomorpholine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been investigated for their potential to modulate the activity of various key enzymes implicated in diseases such as diabetes, cancer, and cardiovascular conditions.
Data Presentation: Inhibitory Activities of Thiomorpholine Derivatives
The following tables summarize the quantitative data on the enzyme inhibitory and related biological activities of various thiomorpholine derivatives.
Table 1: Dipeptidyl Peptidase IV (DPP-IV) and Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibition
| Compound Class | Target Enzyme | Specific Derivative(s) | IC50 Value | Reference(s) |
| Thiomorpholine-bearing compounds | DPP-IV | 16a | 6.93 µM | [1] |
| 16b | 6.29 µM | [1] | ||
| 16c | 3.40 µM | [1] | ||
| Triazine-based with thiomorpholine | PI3Kα | 6r | 130 nM | |
| 6s | 107 nM |
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition
| Compound Class | Specific Derivative | Inhibition vs. Captopril (%) |
| Methylthiomorpholine Derivatives | LQM322 (3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol) | 86.8% |
| LQM318 (4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol) | Not specified | |
| LQM319 (4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol) | Not specified | |
| LQM328 (4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol) | Not specified | |
| LQM329 (3,6-bis(thiomorpholin-4-ylmethyl)benzene-1,2-diol) | Not specified | |
| LQM320 | 5.1% |
Table 3: TNF-α Converting Enzyme (TACE) Inhibition and Antioxidant Activity
| Compound Class | Activity | Specific Derivative | IC50 Value | Reference(s) |
| Thiomorpholine Sulfonamide Hydroxamate | TACE Inhibition | TMI-1 | Nanomolar range | [1] |
| 5h | "Excellent in vitro potency" | [2] | ||
| N-substituted Thiomorpholines | Lipid Peroxidation Inhibition | Multiple derivatives | As low as 7.5 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiomorpholine derivatives and for key enzyme inhibition assays.
Protocol 1: General Synthesis of N-Aryl Thiomorpholine-3,5-diones
This protocol is adapted from a general method for the synthesis of N-aryl substituted thiomorpholine-3,5-diones.
Objective: To synthesize N-aryl thiomorpholine-3,5-diones for subsequent biological evaluation.
Materials:
-
Thiodiglycolic acid
-
Corresponding aniline derivative
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Mono-amide Formation: In a round-bottom flask, dissolve thiodiglycolic acid in anhydrous THF.
-
Add an equimolar amount of the desired aniline derivative to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mono-amide intermediate is typically used in the next step without extensive purification.
-
Cyclization: To the solution containing the mono-amide, add the BOP reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Continue stirring at room temperature until the cyclization is complete, as indicated by TLC analysis.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl this compound.
Protocol 2: In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)
This protocol outlines a common fluorescence-based assay for screening DPP-IV inhibitors.
Objective: To determine the in vitro inhibitory activity of thiomorpholine derivatives against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (thiomorpholine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the substrate H-Gly-Pro-AMC in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer and the DPP-IV enzyme solution.
-
Test compound wells: Add the DPP-IV enzyme solution and the desired concentration of the test compound.
-
Positive control wells: Add the DPP-IV enzyme solution and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 3: In Vitro PI3Kα Kinase Assay (Luminescent)
This protocol describes a common method for assessing PI3Kα inhibition using a luminescence-based ADP detection assay.
Objective: To measure the inhibitory effect of thiomorpholine derivatives on PI3Kα activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl2, BSA)
-
Test compounds (thiomorpholine derivatives) in DMSO
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
384-well white microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 0.5 µL) of the inhibitor dilutions or vehicle (DMSO) to the appropriate wells.
-
Enzyme/Substrate Addition: Prepare a mixture of the PI3Kα enzyme and the lipid substrate in kinase buffer. Add this mixture to each well.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via luciferase.
-
Signal Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the luminescence signal relative to controls and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
References
- 1. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Thiomorpholine-3,5-dione and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Among these, thiomorpholine-3,5-dione analogs are of particular interest for their potential as cytotoxic agents against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this class of compounds, based on available research. While specific data on this compound is limited, this guide draws upon studies of structurally related thiomorpholine derivatives to provide a comprehensive overview of relevant methodologies and potential mechanisms of action.
Data Presentation: Cytotoxicity of Thiomorpholine Derivatives
The cytotoxic effects of various thiomorpholine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thiazolyl-Thiomorpholine Derivatives against A549 and L929 Cell Lines
| Compound ID | Substitution (R) on Phenyl Ring | A549 (Human Lung Carcinoma) IC50 [µM] | L929 (Murine Fibroblast) IC50 [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH3 | 8.47 | >500 |
| 3f | 4-CH3 | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
Data sourced from a study on 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives, which showed greater inhibitory activity against A549 cancer cells than the standard drug cisplatin. Notably, all tested compounds displayed significantly higher IC50 values against the healthy L929 cell line, indicating a degree of selectivity for cancer cells.[1][2]
Table 2: In Vitro Cytotoxicity (IC50 in µM) of N-azole Substituted Thiomorpholine Derivatives against A549 and HeLa Cell Lines
| Compound ID | Cancer Cell Line | IC50 [µM] |
| Thiazolyl thiomorpholine 10c | A549 (Human Lung Carcinoma) | 10.1 |
| Thiazolyl thiomorpholine 10c | HeLa (Human Cervical Cancer) | 30.0 |
This data is from a study on a new class of N-azole substituted thiomorpholine derivatives. The thiazolyl thiomorpholine 10c, which has a chloro substituent on the aromatic ring, was identified as a lead molecule for cytotoxic activity.[3]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound test compounds
-
Control drug (e.g., Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds and the control drug in the culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under the same incubation conditions.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the desired concentrations of this compound compounds for the specified time as described in the MTT assay protocol.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of thiomorpholine compounds using the MTT assay.
Potential Apoptotic Signaling Pathway
While the precise signaling pathways for thiomorpholine-3,5-diones are not yet fully elucidated, research on related cytotoxic compounds suggests the induction of apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: A potential intrinsic apoptosis pathway induced by thiomorpholine compounds.
Conclusion
The available data, primarily from structurally related thiomorpholine derivatives, suggest that the this compound scaffold holds promise as a source of novel cytotoxic agents. The provided protocols for MTT and apoptosis assays offer a robust framework for the in vitro evaluation of these compounds. Further research is warranted to synthesize and screen a library of this compound derivatives to establish a clear structure-activity relationship and to elucidate the specific molecular mechanisms underlying their cytotoxic effects. Future studies should focus on identifying the direct protein targets and signaling pathways modulated by these compounds to fully understand their therapeutic potential.
References
Application Notes and Protocols for Thiomorpholine Derivatives in Antiviral and Antimicrobial Research
Disclaimer: Extensive literature searches did not yield specific data regarding the antiviral and antimicrobial applications of Thiomorpholine-3,5-dione. The following application notes and protocols are based on the broader class of thiomorpholine derivatives, which have demonstrated a wide range of biological activities. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals interested in the potential of the thiomorpholine scaffold.
The thiomorpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties.[1][2] Its unique structural and physicochemical characteristics make it an attractive moiety for the design of novel therapeutic agents.[1][2] Derivatives of thiomorpholine have been extensively explored for various therapeutic applications, including as antibacterial, antifungal, antitubercular, and antiviral agents.[3]
Antimicrobial Applications
Thiomorpholine derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Selected Thiomorpholine Derivatives
| Compound Class | Target Organism(s) | Activity (MIC/ED₅₀) | Reference(s) |
| Phenyl Oxazolidinone Derivatives | Haemophilus influenzae, Moraxella catarrhalis | Enhanced Activity | [4] |
| Schiff Base and β-Lactam Derivatives | Mycobacterium smegmatis | 7.81 µg/mL | [3] |
| Pyrrole Derivatives | Mycobacterium tuberculosis, atypical mycobacteria | Interesting in vitro activity | [5] |
| 1,2,3-Triazole Derivatives | Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, Bacillus subtilis | "Excellent" antibacterial activity |
Table 2: Antifungal Activity of Selected Thiomorpholine Derivatives
| Compound Class | Target Organism(s) | Activity | Reference(s) |
| 1,2,3-Triazole Derivatives | Various Fungi | Moderate antifungal activity | |
| Pyrrole Derivatives | Candida spp. | Good in vitro activity | [5] |
Antiviral Applications
While less extensively documented than their antimicrobial counterparts, certain thiomorpholine derivatives have been investigated for their antiviral potential.
Table 3: Antiviral Activity of Selected Thiomorpholine-Related Scaffolds
| Compound Class | Target Virus(es) | Activity (IC₅₀/EC₅₀) | Reference(s) |
| Pyrrole Derivatives (Analogs of BM 212) | Not Specified | Mentioned as a potential application | [5] |
| Thiophene Derivatives (Structurally related) | Ebola Virus (pseudotyped) | EC₅₀ in the micromolar range | [6] |
| Indole Derivatives (Fused with heterocyclic systems) | Herpes Simplex Virus-1 (HSV-1) | Reduced viral plaques | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of thiomorpholine derivatives, based on common methodologies found in the literature.
Protocol 1: General Synthesis of the Thiomorpholine Scaffold
This protocol outlines a common method for the synthesis of the thiomorpholine ring, which can then be further functionalized.
Materials:
-
Bis(2-haloethyl)amine (e.g., bis(2-chloroethyl)amine)
-
Sulfide source (e.g., sodium sulfide)
-
Appropriate solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the bis(2-haloethyl)amine in the chosen solvent in a round-bottom flask.
-
Add the sulfide source to the solution.
-
The reaction mixture is typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography, to yield the thiomorpholine scaffold.
A visual representation of a generalized synthetic workflow is provided below.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the thiomorpholine introduction in new pyrrole derivatives as antimycobacterial agents analogues of BM 212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiomorpholine-3,5-dione in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of the thiomorpholine-3,5-dione scaffold in the design and synthesis of novel anticancer agents. This document details the cytotoxic activities of various derivatives, outlines potential mechanisms of action, and provides standardized protocols for their synthesis and evaluation.
Application Notes
The this compound core structure has garnered interest in medicinal chemistry due to its unique stereoelectronic properties, which make it a versatile scaffold for developing new therapeutic agents. Recent studies have focused on the synthesis of novel derivatives and their evaluation as potential anticancer drugs. These compounds have demonstrated promising activity against a range of cancer cell lines, often with selectivity over healthy cells.
Anticancer Activity of Thiomorpholine Derivatives
Several series of thiomorpholine derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The data reveals that specific substitutions on the thiomorpholine ring system can lead to potent anticancer activity.
Table 1: In Vitro Cytotoxicity of Thiomorpholine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | Thiazole-thiomorpholine | A549 (Lung) | 3.72 | [1] |
| 3a-3f | Thiazole-thiomorpholine | A549 (Lung) | More potent than cisplatin | [1] |
| Thiazolyl thiomorpholine 10c | N-azole substituted thiomorpholine | A549 (Lung) | 10.1 | [2] |
| Thiazolyl thiomorpholine 10c | N-azole substituted thiomorpholine | HeLa (Cervical) | 30.0 | [2] |
| Various | Thiazole-thiomorpholine | L929 (Healthy fibroblast) | >500 | [1] |
Table 2: Enzyme Inhibition by Thiomorpholine Derivatives
| Compound ID | Derivative Class | Target Enzyme | % Inhibition | Reference |
| 3g | Thiazole-thiomorpholine | Matrix Metalloproteinase-9 (MMP-9) | 68.02 | [1] |
| 3j | Thiazole-thiomorpholine | Matrix Metalloproteinase-9 (MMP-9) | 52.77 | [1] |
Mechanism of Action
The anticancer effects of this compound derivatives are believed to be multifactorial. One of the proposed mechanisms is the inhibition of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).[1] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. The inhibition of MMP-9 by certain thiazole-thiomorpholine derivatives suggests a potential anti-metastatic capability.[1]
Other studies on related heterocyclic compounds suggest that these agents can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4][5][6] For instance, some quinoline-chalcone derivatives, which share structural similarities with some of the reported active compounds, have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating proteins like Caspase-3 and Caspase-9.[3]
Caption: Inhibition of MMP-9 by thiomorpholine derivatives.
Experimental Protocols
This section provides generalized protocols for the synthesis, characterization, and in vitro anticancer evaluation of this compound derivatives, based on methodologies reported in the literature.
Caption: Workflow for anticancer drug discovery.
General Synthesis of Thiazole-Thiomorpholine Derivatives
This protocol is a generalized procedure for synthesizing 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives.
Materials:
-
Appropriate starting materials (e.g., substituted phenylthiazolyl hydrazones and phenylthiomorpholine aldehydes)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the starting phenylthiazolyl hydrazone in ethanol in a round-bottom flask.
-
Add an equimolar amount of the corresponding phenylthiomorpholine aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final thiomorpholine derivative.
Structural Characterization
The synthesized compounds are characterized using standard spectroscopic techniques to confirm their chemical structure.
-
¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to confirm the elemental composition and molecular weight of the synthesized compounds.[1]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa) and a healthy cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiomorpholine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Key structural features for anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deuteration of Thiomorpholine-3,5-dione for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium labeling is a powerful technique in mechanistic studies and drug development, offering insights into reaction pathways, metabolic stability, and kinetic isotope effects. This document provides detailed application notes and protocols for the deuteration of thiomorpholine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry. The protocols described herein are generalized methods based on established procedures for similar molecules and are intended to serve as a foundational guide for researchers.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with potential applications in drug discovery. Understanding their mechanism of action, metabolic fate, and enzymatic interactions is crucial for their development as therapeutic agents. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific positions within the molecule can significantly alter its physicochemical properties. This alteration, primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can lead to a kinetic isotope effect (KIE). The KIE can be exploited to probe reaction mechanisms, particularly the rate-determining steps of enzymatic reactions, and to enhance the metabolic stability of drug candidates by slowing down metabolism at the site of deuteration.
These application notes provide a framework for the synthesis of deuterated this compound and its use in mechanistic studies, including the determination of kinetic isotope effects and the analysis of metabolic pathways.
Experimental Protocols
Protocol 1: Deuteration of this compound via Base-Catalyzed H/D Exchange
This protocol describes a general method for the deuteration of the α-carbons (positions 2 and 6) of this compound through a base-catalyzed hydrogen/deuterium (H/D) exchange reaction. The acidic protons at these positions, being adjacent to the carbonyl groups, are susceptible to deprotonation and subsequent quenching with a deuterium source.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
NMR tubes
-
¹H NMR spectrometer
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 g, 6.8 mmol) in anhydrous THF (20 mL).
-
Addition of Base and Deuterium Source: To the stirred solution, add D₂O (5.0 mL). Then, carefully add a catalytic amount of NaOD solution in D₂O (e.g., 0.1 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. The progress of the H/D exchange can be monitored by taking small aliquots, quenching with a proton source (e.g., H₂O), extracting the product, and analyzing by ¹H NMR to observe the decrease in the signal intensity of the α-protons.
-
Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the solution by careful addition of 1 M DCl in D₂O.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deuterated product.
-
Purification and Characterization: Purify the product by recrystallization or column chromatography if necessary. Characterize the deuterated this compound by ¹H NMR to determine the degree of deuteration and by mass spectrometry to confirm the mass increase corresponding to the incorporated deuterium atoms.
Protocol 2: Determination of Kinetic Isotope Effect (KIE) in an Enzymatic Reaction
This protocol outlines a competitive method to determine the kinetic isotope effect for an enzyme-catalyzed reaction involving the C-H bond cleavage at the α-position of this compound. A mixture of the non-deuterated (light) and deuterated (heavy) substrate is used.
Materials:
-
Non-deuterated this compound
-
Deuterated this compound (from Protocol 1)
-
Enzyme of interest (e.g., a specific oxidase or dehydrogenase)
-
Appropriate buffer solution for the enzyme
-
Cofactors, if required by the enzyme
-
Quenching solution (e.g., strong acid like perchloric acid, or organic solvent like acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Prepare Substrate Mixture: Prepare an equimolar mixture of non-deuterated and deuterated this compound in the appropriate reaction buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme to the substrate mixture at a controlled temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction in the aliquots by adding the quenching solution to stop all enzymatic activity.
-
Sample Preparation for LC-MS: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the ratio of the unreacted light (S_H) and heavy (S_D) substrates, as well as the light (P_H) and heavy (P_D) products at each time point.
-
KIE Calculation: The KIE on Vmax/Km can be calculated from the ratio of products formed at low substrate conversion using the following equation:
KIE = (P_H / P_D) / (S_H / S_D)₀
where (S_H / S_D)₀ is the initial ratio of the light and heavy substrates.
Data Presentation
The following tables present illustrative data that could be obtained from the described experiments. Note: The data presented here is hypothetical and for exemplary purposes only.
Table 1: Deuterium Incorporation in this compound
| Entry | Reaction Time (h) | Base Catalyst | % Deuterium Incorporation (by ¹H NMR) |
| 1 | 12 | NaOD | 85% |
| 2 | 24 | NaOD | >95% |
| 3 | 12 | K₂CO₃ in D₂O | 70% |
| 4 | 24 | K₂CO₃ in D₂O | 88% |
Table 2: Kinetic Isotope Effect of an Oxidoreductase on this compound
| Substrate | Initial Rate (µM/min) | KIE (Vmax/Km) |
| This compound (H) | 15.2 ± 0.8 | \multirow{2}{*}{4.5 ± 0.3} |
| Deuterated this compound (D) | 3.4 ± 0.2 |
Visualization
Diagram 1: Experimental Workflow for Deuteration and KIE Measurement
Caption: Workflow for deuteration and KIE measurement.
Diagram 2: Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolism of this compound.
Troubleshooting & Optimization
Navigating the Synthesis of Thiomorpholine-3,5-dione: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of thiomorpholine-3,5-dione, a crucial scaffold in medicinal chemistry. This guide addresses common challenges, offering troubleshooting solutions and detailed experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for the synthesis of unsubstituted this compound is the cyclocondensation of thiodiglycolic acid with a nitrogen source, typically ammonia or urea, under thermal conditions. This reaction involves the formation of an intermediate diamide which subsequently cyclizes to form the desired dione ring.
Q2: What are the critical parameters influencing the yield and purity of this compound?
A2: Several factors significantly impact the outcome of the synthesis. These include:
-
Reaction Temperature and Time: Precise control of the heating profile is crucial to drive the cyclization to completion while minimizing thermal decomposition and side reactions.
-
Purity of Starting Materials: The purity of thiodiglycolic acid and the nitrogen source directly affects the impurity profile of the final product.
-
Efficient Removal of Water: The cyclization is a condensation reaction; therefore, the effective removal of water as it is formed is essential to shift the equilibrium towards product formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. Additionally, spectroscopic methods like ¹H NMR spectroscopy can be used to analyze aliquots from the reaction mixture to determine the conversion to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Reversal of the cyclization reaction due to the presence of water. 3. Formation of side products such as oligomers or polymers. | 1. Optimize the reaction temperature and prolong the reaction time. Monitor the reaction progress until the starting materials are consumed. 2. Ensure efficient removal of water from the reaction mixture using a Dean-Stark apparatus or by performing the reaction under a stream of inert gas. 3. See the "Side Product Formation" section below for mitigation strategies. |
| Presence of Unreacted Thiodiglycolic Acid | Incomplete amidation of one or both carboxylic acid groups. | Ensure a stoichiometric or slight excess of the ammonia source is used. Optimize the initial reaction conditions to favor the formation of the diamide intermediate. |
| Formation of a Tarry or Polymeric Residue | Uncontrolled polymerization of thiodiglycolic acid and ammonia at high temperatures. | Employ a stepwise heating protocol. Maintain a moderate temperature during the initial amidation phase and gradually increase it to effect cyclization. The use of a high-boiling, inert solvent can also help to control the reaction temperature and prevent localized overheating. |
| Product is Difficult to Purify | Co-crystallization or similar physical properties of the product and side products. | Recrystallization from a suitable solvent system is the primary method of purification. A screening of different solvents may be necessary. In some cases, column chromatography on silica gel may be effective. |
Common Side Products and Their Mitigation
The formation of side products is a common challenge in the synthesis of this compound. Understanding these impurities is key to optimizing the reaction for higher purity and yield.
| Side Product | Formation Pathway | Mitigation Strategies |
| Thiodiglycolamide (Open-chain diamide) | Incomplete cyclization of the intermediate diamide of thiodiglycolic acid. | - Increase the final reaction temperature and/or prolong the reaction time to ensure complete cyclization. - Ensure efficient removal of water to drive the equilibrium towards the cyclic product. |
| Oligomeric/Polymeric Amides | Intermolecular condensation of thiodiglycolic acid and ammonia, competing with the intramolecular cyclization. | - Employ high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - A slow, controlled addition of one reactant to the other at an elevated temperature can also minimize oligomerization. |
| Dithiodiglycolic Acid Derivatives | Oxidation of the sulfide linkage in thiodiglycolic acid, which can occur at elevated temperatures in the presence of air. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use freshly purified thiodiglycolic acid. |
Quantitative Data Summary
While specific quantitative data on side product formation is highly dependent on the exact reaction conditions, the following table provides a general overview of expected outcomes under different scenarios.
| Reaction Condition | Expected Yield of this compound | Predominant Side Products |
| Optimized (Controlled heating, inert atmosphere, efficient water removal) | > 80% | Minimal |
| Sub-optimal Temperature/Time | 40-60% | Thiodiglycolamide |
| Rapid Heating/High Concentration | Variable, often low | Oligomeric/Polymeric materials |
| Presence of Air | Reduced yield | Dithiodiglycolic acid derivatives |
Experimental Protocols
Key Experiment: Synthesis of this compound from Thiodiglycolic Acid and Urea
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Thiodiglycolic acid (1.0 eq)
-
Urea (1.1 eq)
-
High-boiling point solvent (e.g., o-dichlorobenzene or sulfolane) (optional)
-
Dean-Stark apparatus (if using a solvent)
Procedure:
-
Combine thiodiglycolic acid and urea in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser. If using a solvent, add it at this stage.
-
If using a solvent, attach a Dean-Stark apparatus filled with the same solvent.
-
Begin heating the mixture gently with stirring. A slow stream of inert gas (e.g., nitrogen) can be passed through the apparatus to aid in the removal of ammonia and water.
-
Gradually increase the temperature to 130-150 °C. The reaction mixture will become a melt and then solidify as the product forms.
-
Maintain the reaction at this temperature for 2-4 hours, or until the evolution of water and ammonia ceases. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent such as ethanol, water, or a mixture thereof.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Technical Support Center: Thiomorpholine-3,5-dione Purification
Welcome to the technical support center for the purification of Thiomorpholine-3,5-dione. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation during Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Add a less polar anti-solvent dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath). |
| The solution is not sufficiently saturated. | - Reduce the amount of solvent used for dissolution. | |
| Nucleation is not occurring. | - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. | |
| Product "Oils Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or impurities. | - Switch to a lower-boiling point solvent. |
| The solution is cooling too rapidly. | - Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling. | |
| The compound is impure, leading to a melting point depression. | - Attempt a preliminary purification by column chromatography before recrystallization. | |
| Colored Impurities in Final Product | Colored byproducts are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration.[1] - Perform a second recrystallization using a different solvent system. |
| Product Degradation during Purification | Exposure to high temperatures. | - If using distillation, perform it under reduced pressure to lower the boiling point.[1] - Avoid prolonged heating during recrystallization. |
| Sensitivity to acidic or basic conditions. | - Use neutral workup procedures and purification methods. Consider using buffered aqueous solutions if extractions are necessary.[1] - For column chromatography, consider using a neutral stationary phase or adding a small amount of a neutralising agent like triethylamine to the eluent if the compound is base-sensitive. | |
| Oxidation of the sulfur atom. | - Conduct workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Poor Separation in Column Chromatography | Incorrect solvent system (Eluent is too polar or not polar enough). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| The column is overloaded with the crude product. | - Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight). | |
| The compound is streaking on the TLC/column. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: Common impurities often include unreacted starting materials from the synthesis, such as thiodiglycolic acid derivatives and the corresponding amine, as well as byproducts from side reactions. The exact nature of impurities will depend on the synthetic route employed.
Q2: My this compound seems to be degrading during purification. What can I do to minimize this?
A2: Thiomorpholine derivatives can be sensitive to high temperatures and non-neutral pH.[1] To minimize degradation, use milder purification techniques. Opt for recrystallization over distillation where possible.[1] If using column chromatography, avoid highly acidic or basic mobile phases and consider working at lower temperatures. It is also advisable to handle the compound under an inert atmosphere to prevent oxidation of the sulfur atom.[1]
Q3: What is the best general-purpose purification method for this compound?
A3: For solid this compound, recrystallization is often a highly effective and mild purification method.[1] If the compound is an oil or if recrystallization fails to remove impurities, flash column chromatography is a versatile alternative.
Q4: How do I choose a suitable solvent for recrystallization?
A4: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexanes) to identify the optimal system.[1]
Q5: Can I use HPLC for the purification of this compound?
A5: Yes, High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification (preparative HPLC). A common method for analysis involves a reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a small amount of an additive like formic acid.[1] This can be scaled up for preparative purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a suitable mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air-dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general method for purification using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Selected eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of this compound from its impurities. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[3] Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the elution process.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
How to increase the yield of Thiomorpholine-3,5-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Thiomorpholine-3,5-dione and its derivatives, with a focus on increasing reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-substituted Thiomorpholine-3,5-diones?
A1: A widely employed and effective method is a two-step process. The first step involves the condensation of thiodiglycolic acid with a primary amine (often an aniline derivative) to form the corresponding N-substituted thiodiglycolic acid mono-amide. The second step is an intramolecular cyclization of the mono-amide to yield the target this compound.[1]
Q2: Which reagents are recommended for the cyclization step to maximize yield?
A2: The use of phosphonium-based peptide coupling reagents is highly effective for the cyclization of the mono-amide intermediate. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) has been successfully used to produce N-aryl-thiomorpholine-3,5-diones in good yield under mild conditions (e.g., at room temperature in THF).[1] Alternatives such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can also be considered, as they offer similar reactivity with the benefit of producing less hazardous byproducts.[2]
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Ensure that the thiodiglycolic acid, amine, and all solvents are of high purity and anhydrous, as moisture can interfere with the coupling reagents.
-
Stoichiometry: Precise control of the reactant ratios is crucial. An excess of the coupling reagent and a suitable non-nucleophilic base are often required for the cyclization step.
-
Reaction Temperature: The cyclization can often be performed at room temperature.[1] However, for sluggish reactions, gentle heating may be necessary, but this should be monitored carefully to avoid side reactions.
-
Choice of Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are typically used for the cyclization step.
-
Efficient Mixing: Ensuring homogeneous mixing of the reactants is important for the reaction to proceed to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the mono-amide formation and the cyclization can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low Yield of N-Substituted Thiodiglycolic Acid Mono-amide (Step 1)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Ensure the reaction temperature is optimal for amide bond formation. For some reactions, gentle heating may be required. |
| Poor Quality of Starting Materials | - Use freshly opened or purified thiodiglycolic acid and amine. - Ensure solvents are anhydrous. |
| Side Reactions | - If the reaction is too vigorous, consider cooling the reaction mixture during the initial addition of reagents. |
Issue 2: Low Yield of this compound (Cyclization - Step 2)
| Possible Cause | Suggested Solution |
| Inefficient Cyclization Reagent | - Confirm the activity of the BOP reagent or other coupling agent. Use a fresh batch if necessary. - Consider using an alternative phosphonium salt like PyBOP, which can be more efficient in some cases. |
| Incorrect Stoichiometry | - Increase the equivalents of the BOP reagent (typically 1.1 to 1.5 equivalents). - Ensure the correct amount of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) is used to facilitate the reaction. |
| Presence of Moisture | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of Product | - Avoid excessive heating during the reaction and work-up. - Use milder purification techniques if the product is thermally sensitive. |
| Formation of Side Products | - The primary side product of BOP reagent is the carcinogenic hexamethylphosphoramide (HMPA).[2] Consider using PyBOP to avoid this. - With other coupling agents, side reactions like racemization can occur. Optimize the reaction conditions (temperature, base) to minimize these. |
Data Presentation: Comparison of Cyclization Reagents
| Cyclization Reagent | Typical Conditions | Yield | Advantages | Disadvantages |
| BOP Reagent | THF, Room Temperature | Good[1] | High reactivity, effective for difficult couplings. | Forms carcinogenic HMPA byproduct.[2] |
| PyBOP | DMF, Room Temperature | Good | High reactivity, byproducts are less hazardous than HMPA. | --- |
| DCC/HOBt | Dichloromethane, 0 °C to RT | Moderate | Cost-effective. | Can lead to the formation of insoluble dicyclohexylurea byproduct, potential for side reactions. |
| EDC/HOBt | Dichloromethane/DMF, 0 °C to RT | Moderate | Water-soluble carbodiimide, easy byproduct removal. | Can be less reactive than phosphonium reagents. |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-Thiomorpholine-3,5-dione
Step 1: Synthesis of N-Aryl Thiodiglycolic Acid Mono-amide
-
In a round-bottom flask, dissolve thiodiglycolic acid (1 equivalent) in a suitable solvent such as toluene.
-
Add the desired aniline derivative (1 equivalent).
-
Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude mono-amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to N-Aryl-Thiomorpholine-3,5-dione
-
Dissolve the purified mono-amide (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add BOP reagent (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Aryl-Thiomorpholine-3,5-dione.
Visualizations
Caption: Experimental workflow for the two-step synthesis of N-Aryl-Thiomorpholine-3,5-dione.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Optimizing N-Arylation of Thiomorpholine-3,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of thiomorpholine-3,5-dione.
Troubleshooting Guides
This section addresses common issues encountered during the N-arylation of this compound, focusing on both specific reagent-based methods and general catalytic approaches.
Problem 1: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Amide Formation (BOP Reagent Method) | - Ensure the starting 3-thiaglutaric acid and aniline are fully converted to the mono-amide before cyclization. Monitor the first step by TLC or LC-MS. - Use freshly opened and properly stored BOP reagent, as it can degrade with moisture. |
| Inactive Catalyst (Palladium- or Copper-Catalyzed Methods) | - For palladium-catalyzed reactions, ensure the use of an appropriate ligand, such as a bulky, electron-rich biarylphosphine ligand.[1] - Use a well-defined precatalyst to ensure efficient generation of the active Pd(0) species.[1] - For copper-catalyzed reactions, ensure the copper source is of high quality. Some reactions may require an inert atmosphere to protect the catalyst. |
| Incorrect Base Selection | - The choice of base is critical and substrate-dependent. For Buchwald-Hartwig type reactions, common bases include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[2][3] - For Chan-Lam couplings, bases like pyridine or triethylamine are often used.[4] The base should be strong enough to deprotonate the this compound but not so strong as to cause substrate or product degradation. |
| Solvent Issues | - Ensure the use of anhydrous and degassed solvents, as both palladium and copper catalysts can be sensitive to air and moisture.[5] - Poor solubility of reactants can hinder the reaction. If solubility is an issue, consider a different solvent or a solvent mixture. Tetrahydrofuran (THF) has been used successfully for the BOP-mediated synthesis.[5] |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrolysis of Starting Material or Product | - Ensure anhydrous reaction conditions. Water can lead to the hydrolysis of the dione ring or the BOP reagent. |
| Homocoupling of Aryl Halide (Buchwald-Hartwig) | - This can occur at high temperatures or with certain catalyst systems. Consider lowering the reaction temperature or screening different ligands. |
| Protodeborylation of Arylboronic Acid (Chan-Lam) | - This side reaction can compete with the desired N-arylation. Ensure the reaction conditions are optimized for the coupling reaction. The use of molecular sieves can sometimes mitigate this by removing trace amounts of water.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N-arylation of this compound?
A1: The N-arylation of this compound can be achieved through several methods. A documented approach involves a two-step synthesis where 3-thiaglutaric acid is first reacted with an aniline to form a mono-amide, which is then cyclized using a coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in a solvent like THF at room temperature.[5] Additionally, general methods for N-arylation of cyclic imides, such as the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling, are widely used and can be adapted for this substrate.[6][7]
Q2: How do I choose the right arylating agent?
A2: For Buchwald-Hartwig reactions, aryl halides (iodides, bromides, and chlorides) are used. The reactivity generally follows the order: Ar-I > Ar-Br > Ar-Cl.[6] For Chan-Lam couplings, arylboronic acids are the typical arylating agents.[8] The choice may depend on the availability of the starting material and the desired functional group tolerance.
Q3: My reaction is not going to completion. What should I do?
A3: If your reaction has stalled, several factors could be at play. First, verify the quality and purity of your reagents and solvent. Catalyst deactivation is a common issue in cross-coupling reactions; you may need to try a different ligand or precatalyst.[1] Increasing the temperature or reaction time could also drive the reaction to completion, but be mindful of potential side product formation. Monitoring the reaction by TLC or LC-MS can help determine if the reaction is slow or has stopped.
Q4: Are there any specific safety precautions for these reactions?
A4: Yes. BOP reagent is a known allergen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Palladium and copper catalysts, as well as some ligands and bases, can be toxic and/or air-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Data Presentation
Table 1: Synthesis of N-Aryl-Thiomorpholine-3,5-diones using BOP Reagent[5]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 4-phenylthis compound | Good |
| 2 | 2-methylaniline | 4-(o-tolyl)this compound | Good |
| 3 | 3-methylaniline | 4-(m-tolyl)this compound | Good |
| 4 | 4-methylaniline | 4-(p-tolyl)this compound | Good |
Yields reported as "good" in the cited literature.
Table 2: Illustrative Conditions for Buchwald-Hartwig N-Arylation of Cyclic Amines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Amine | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | Aryl bromide | Morpholine | 70-95 |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 16-24 | Aryl chloride | Piperazine | 65-90 |
| (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 100 | 12 | Aryl chloride | Morpholine | 80-98[2] |
This table presents typical conditions for related substrates and serves as a starting point for optimization.
Table 3: Illustrative Conditions for Chan-Lam N-Arylation of N-Heterocycles
| Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Arylating Agent | N-Heterocycle | Yield (%) |
| Cu(OAc)₂ | Pyridine | DMF | 80 | 24 | Arylboronic acid | 3-Formylquinolone | 15-64[4] |
| CuI | K₂CO₃ | DMF | 110-120 | 12-20 | Aryl iodide | Imidazole | 75-95[9] |
| CuCl | Cs₂CO₃ | Dioxane | 100 | 24 | Aryl bromide | Pyrrole | 60-85 |
This table presents typical conditions for related substrates and serves as a starting point for optimization.
Experimental Protocols
Key Experiment: Synthesis of N-Aryl-Thiomorpholine-3,5-diones via BOP Reagent[5]
This protocol is based on the method described for the synthesis of a series of N-aryl-substituted thiomorpholine-3,5-diones.
Step 1: Synthesis of the Mono-amide
-
To a solution of 3-thiaglutaric acid (1 equivalent) in an appropriate solvent, add the desired aniline (1 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the mono-amide can be isolated or used directly in the next step. The quantitative yield of the mono-amide is often assumed.
Step 2: Cyclization to form the N-Aryl-Thiomorpholine-3,5-dione
-
Dissolve the mono-amide from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-thiomorpholine-3,5-dione.
Visualizations
Caption: Workflow for the two-step synthesis of N-aryl-thiomorpholine-3,5-diones.
Caption: A decision tree for troubleshooting low product yield in N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Removal of unreacted starting materials from Thiomorpholine-3,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from the synthesis of Thiomorpholine-3,5-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is an oil and does not solidify.
-
Possible Cause: Presence of significant amounts of unreacted thiodiglycolic acid or other impurities that are depressing the melting point. Residual solvent may also be present.
-
Solution:
-
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under reduced pressure.
-
Aqueous Wash: If the product is suspected to be contaminated with acidic starting materials like thiodiglycolic acid, dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate before evaporating the solvent.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to have low solubility (e.g., hexanes, diethyl ether). This can often help in removing highly soluble impurities and promoting the solidification of the desired product.
-
Issue 2: Recrystallization yields are consistently low.
-
Possible Cause:
-
The chosen recrystallization solvent is too good a solvent for this compound, even at low temperatures.
-
Too much solvent was used during the dissolution step.
-
The product is co-precipitating with impurities.
-
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the ideal one where this compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions is crucial.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Second Crop: Concentrate the mother liquor (the solvent from which the crystals were filtered) and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
-
Issue 3: The purified product still shows the presence of starting materials by TLC or NMR analysis.
-
Possible Cause:
-
The chosen purification method is not effective for separating the product from a specific impurity.
-
The impurity has very similar polarity to the product, making chromatographic separation difficult.
-
-
Solution:
-
Alternative Purification Method: If recrystallization fails, column chromatography may be more effective. Conversely, if column chromatography gives poor separation, recrystallization from a different solvent system might be the solution.
-
Optimize Chromatography Conditions: For column chromatography, experiment with different solvent systems (eluents). A shallow gradient of the polar solvent can improve the separation of compounds with similar polarities. Using a different stationary phase (e.g., alumina instead of silica gel) can also be beneficial.
-
Chemical Wash: As mentioned in Issue 1, an acidic wash (e.g., dilute HCl) could be used during work-up to remove any basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities like thiodiglycolic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in the synthesis of this compound?
A common synthetic route to this compound involves the reaction of thiodiglycolic acid with a source of ammonia (e.g., urea or ammonia itself). Therefore, the most probable unreacted starting materials are thiodiglycolic acid and the ammonia source .
Q2: What are the key physical properties of the likely starting material, thiodiglycolic acid, that are relevant for purification?
Understanding the properties of thiodiglycolic acid is crucial for designing an effective purification strategy.
| Property | Value | Citation |
| Appearance | Colorless or white solid | [1] |
| Melting Point | 128-131 °C | [2] |
| Water Solubility | 400 g/L (soluble) | [2][3] |
| Ethanol Solubility | Very soluble | [1] |
| Benzene Solubility | Insoluble | [4] |
| pKa₁ | 3.32 | [2] |
| pKa₂ | 4.29 | [2] |
Q3: Which purification technique is generally more suitable for this compound: recrystallization or column chromatography?
The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice for solid compounds, especially for removing impurities with significantly different solubilities from the product. It is generally a simpler and more scalable technique.
-
Column chromatography is more powerful for separating compounds with similar properties and for removing multiple impurities simultaneously. It is particularly useful when recrystallization fails to yield a pure product.
Q4: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound when hot but not when cold. Given that this compound is a polar, heterocyclic compound, polar solvents are a good starting point. You can perform small-scale tests with solvents like ethanol, isopropanol, or water, or solvent mixtures such as ethanol/water.
Q5: What is a good starting solvent system for column chromatography of this compound?
Since this compound is expected to be a polar compound, a polar stationary phase like silica gel is appropriate. The mobile phase should be a mixture of a non-polar and a polar solvent. A good starting point would be a mixture of ethyl acetate and hexanes. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For very polar compounds, a mixture of dichloromethane and methanol might be necessary.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Eluent Selection: Choose a suitable adsorbent (e.g., silica gel) and a solvent system based on TLC analysis. The ideal eluent should give the product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with a slurry of the adsorbent in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Logical relationship of synthesis and purification steps.
References
- 1. benchchem.com [benchchem.com]
- 2. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Thiomorpholine-3,5-dione during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Thiomorpholine-3,5-dione during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, focusing on preventing degradation and maximizing yield and purity.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Cyclization: The final ring-closing step to form the dione may be inefficient. | - Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. - Optimize the reaction temperature and time for the cyclization step. Prolonged high temperatures can lead to degradation. - Use a suitable coupling agent or dehydrating agent to facilitate the intramolecular condensation. |
| Poor Quality Starting Materials: Impurities in thiodiglycolic acid or the amine can interfere with the reaction. | - Use freshly purified thiodiglycolic acid or thiodiglycolic anhydride. - Ensure the amine starting material is pure and dry. | |
| Side Reactions of Thiodiglycolic Acid: The starting material may undergo intermolecular reactions or decarboxylation at high temperatures. | - Consider converting thiodiglycolic acid to its anhydride in situ or use pre-formed thiodiglycolic anhydride for a milder reaction with the amine. - Maintain a moderate reaction temperature during the initial amide formation. | |
| Formation of Multiple Byproducts | Ring Opening (Hydrolysis): The this compound ring is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding dicarboxylic acid monoamide.[1][2][3][4] | - Maintain a neutral or near-neutral pH during workup and purification. - Avoid prolonged exposure to strong acids or bases. If an acidic or basic workup is necessary, perform it at low temperatures and for a minimal amount of time. - Use a non-aqueous workup if possible. |
| Oxidation of Sulfur: The sulfide bridge in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or air at elevated temperatures.[5][6] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Avoid using oxidizing reagents unless selective oxidation is intended. - Degas solvents prior to use. | |
| Polymerization/Oligomerization: Intermolecular reactions between the starting materials or intermediates can lead to the formation of polymeric byproducts. | - Use high-dilution conditions for the cyclization step to favor intramolecular reaction over intermolecular polymerization. - Add the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates. | |
| Product Degradation During Purification | Thermal Decomposition: The product may be unstable at the high temperatures required for distillation. | - Purify the product using column chromatography at room temperature. - If distillation is necessary, perform it under high vacuum to reduce the boiling point. |
| Hydrolysis on Silica Gel: The slightly acidic nature of silica gel can catalyze the hydrolysis of the imide ring during column chromatography. | - Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. - Minimize the time the product spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its N-substituted derivatives?
A1: A prevalent method involves the condensation of thiodiglycolic acid or its anhydride with a primary amine or ammonia. The reaction typically proceeds in two steps: initial formation of a mono-amide of thiodiglycolic acid, followed by a cyclization/dehydration step to form the dione ring. For N-substituted derivatives, a primary amine is used, while for the parent compound, a source of ammonia is required.
Q2: My reaction mixture is turning dark. What could be the cause?
A2: Darkening of the reaction mixture can indicate decomposition of starting materials or products. This is often caused by excessive heating. Thiodiglycolic acid and its derivatives can be sensitive to high temperatures, potentially leading to side reactions and charring. It is advisable to monitor the reaction temperature closely and avoid overheating.
Q3: How can I confirm the presence of the this compound ring in my product?
A3: Spectroscopic methods are essential for structure confirmation. In ¹H NMR, you should observe characteristic peaks for the methylene protons adjacent to the sulfur and the carbonyl groups. In ¹³C NMR, the carbonyl carbons will have a distinct chemical shift. Infrared (IR) spectroscopy will show characteristic C=O stretching frequencies for the imide group. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of your product.
Q4: Is the sulfur atom in this compound reactive?
A4: Yes, the sulfur atom is a nucleophilic site and is susceptible to oxidation.[5][6] Unintentional oxidation to the corresponding sulfoxide or sulfone can occur in the presence of oxidizing agents or even atmospheric oxygen, especially at elevated temperatures. This oxidation changes the polarity and properties of the molecule and is a common source of impurities.
Q5: What are the best practices for storing this compound?
A5: To prevent degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-Thiomorpholine-3,5-diones
This protocol is adapted from the synthesis of N-aryl-substituted thiomorpholine-3,5-diones.[7]
Step 1: Mono-amide Formation
-
Dissolve thiodiglycolic acid (1 equivalent) in a suitable solvent (e.g., THF).
-
Add the desired aniline (1 equivalent) to the solution.
-
The reaction to form the mono-amide can often proceed at room temperature. Monitor the reaction by TLC until the starting materials are consumed.
Step 2: Cyclization
-
To the solution containing the mono-amide, add a coupling agent (e.g., BOP reagent) under an inert atmosphere.
-
Stir the reaction at room temperature. The cyclization is typically complete within a few hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, proceed with an appropriate aqueous or non-aqueous workup, keeping in mind the potential for hydrolysis.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Example Reaction Conditions for N-Aryl-Thiomorpholine-3,5-dione Synthesis [7]
| Starting Amine | Coupling Agent | Solvent | Reaction Time (Cyclization) | Yield (%) |
| Aniline | BOP | THF | 2 h | 85 |
| 4-Methylaniline | BOP | THF | 2 h | 88 |
| 4-Methoxyaniline | BOP | THF | 2 h | 90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Synthetic Workflow for N-Aryl-Thiomorpholine-3,5-dione
Caption: Synthetic pathway for N-Aryl-Thiomorpholine-3,5-dione.
Potential Degradation Pathways of this compound
Caption: Major degradation routes for this compound.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in the cyclization to form Thiomorpholine-3,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Thiomorpholine-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and its derivatives?
A common and effective method for synthesizing N-substituted Thiomorpholine-3,5-diones involves a two-step process. The first step is the reaction of 3-thiaglutaric acid (also known as thiodiglycolic acid) with a primary amine to form the corresponding mono-amide. The second step is the cyclization of this mono-amide intermediate to the desired dione.[1] A frequently used reagent for this cyclization is the BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[1]
Q2: My reaction to form the mono-amide intermediate from 3-thiaglutaric acid is not going to completion. What could be the issue?
Several factors can affect the formation of the mono-amide intermediate:
-
Purity of 3-Thiaglutaric Acid: The starting dicarboxylic acid must be pure. Impurities can interfere with the reaction.[2] It is advisable to purify commercially available 3-thiaglutaric acid, for instance by recrystallization from water.[3]
-
Reaction Conditions: Ensure that the reaction conditions are appropriate for amide bond formation. This typically involves the use of a coupling agent or activation of the carboxylic acid.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial to prevent the formation of the diamide or unreacted starting material.
Q3: I am observing significant side product formation during the cyclization step. What are the likely side reactions?
Potential side reactions during the cyclization to form this compound can include:
-
Polymerization: If both carboxylic acid groups of the 3-thiaglutaric acid react intermolecularly with the amine, oligomers or polymers can form instead of the desired cyclic imide.
-
Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.
-
Formation of[1][4]oxathiane-2,6-dione: Heating 3-thiaglutaric acid can lead to the formation of the corresponding anhydride,[1][4]oxathiane-2,6-dione.[3] This anhydride can then react with the amine, but the reaction pathway may be different from the intended direct cyclization of the mono-amide.
Q4: Are there alternative methods for the cyclization of dicarboxylic acids to form imides that could be applied to this compound?
Yes, several other methods for imide synthesis from dicarboxylic acids have been reported and could be adapted:
-
Niobium(V) Oxide Catalysis: Niobium(V) oxide (Nb2O5) has been used as a reusable and water-tolerant Lewis acid catalyst for the direct synthesis of cyclic imides from dicarboxylic acids and amines.[2][4]
-
Microwave-Assisted Synthesis: Microwave irradiation in the presence of urea or thiourea has been shown to be an efficient method for the synthesis of unsubstituted cyclic imides from dicarboxylic acids.[5]
-
Dehydrating Agents: Traditional methods often employ strong dehydrating agents to facilitate the cyclization of the intermediate amic acid.
Troubleshooting Low Yields
Low yields in the cyclization to form this compound can arise from a variety of factors. The following guide provides a structured approach to troubleshooting these issues.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Specific Troubleshooting Scenarios
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Purity of 3-thiaglutaric acid is insufficient. | Purify the starting dicarboxylic acid by recrystallization.[3] |
| Inefficient cyclization reagent. | For N-substituted derivatives, BOP reagent has been shown to be effective.[1] Consider screening other coupling agents or dehydrating agents. For the unsubstituted dione, consider microwave synthesis with urea or using a Lewis acid catalyst like Nb2O5.[2][5] | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. The cyclization using BOP reagent is typically performed at room temperature.[1] Other methods may require heating. Monitor the reaction by TLC or LC-MS to find the optimal temperature. | |
| Formation of Multiple Side Products | Reaction conditions are too harsh. | Attempt the reaction under milder conditions, such as a lower temperature or a shorter reaction time. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the 3-thiaglutaric acid and the amine to favor the formation of the mono-amide intermediate. | |
| Presence of water in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the activated intermediate and prevent cyclization. | |
| Reaction Stalls Before Completion | Deactivation of the cyclization reagent. | If using a moisture-sensitive reagent like BOP, ensure it is handled under inert atmosphere. Consider adding a fresh portion of the reagent. |
| Poor solubility of the intermediate. | Choose a solvent in which the mono-amide intermediate is sufficiently soluble. For the BOP-mediated cyclization, THF is a common solvent.[1] |
Quantitative Data
The following table summarizes the reported yields for the synthesis of various N-aryl-substituted Thiomorpholine-3,5-diones, illustrating the impact of the substituent on the aromatic ring on the final yield.
| Entry | Aryl Substituent | Yield (%) |
| 1 | Phenyl | 75 |
| 2 | 2-Methylphenyl | 68 |
| 3 | 3-Methylphenyl | 72 |
| 4 | 4-Methylphenyl | 78 |
| 5 | 2-Chlorophenyl | 65 |
| 6 | 4-Chlorophenyl | 76 |
| 7 | 4-Methoxyphenyl | 80 |
| 8 | 4-Nitrophenyl | 70 |
| Data adapted from Szawkało, J., et al. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives.[1] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-Thiomorpholine-3,5-diones
This protocol is adapted from the synthesis of N-aryl-substituted thiomorpholine-3,5-diones.[1]
Step 1: Synthesis of the Mono-amide Intermediate
-
Dissolve 3-thiaglutaric acid in a suitable solvent.
-
Add one equivalent of the desired aniline.
-
Stir the reaction mixture at room temperature until the formation of the mono-amide is complete (monitor by TLC or LC-MS).
-
Isolate the mono-amide intermediate, for example by precipitation or extraction.
Step 2: Cyclization to the this compound
-
Dissolve the isolated mono-amide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a suitable base, such as triethylamine (TEA), to the solution.
-
Add one equivalent of BOP reagent portion-wise while stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Potential Side Reactions
Caption: Potential side reactions in the synthesis.
References
- 1. THIODIGLYCOLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Versatile and sustainable synthesis of cyclic imides from dicarboxylic acids and amines by Nb2O5 as a base-tolerant heterogeneous Lewis acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Thiomorpholine-3,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Thiomorpholine-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common method for synthesizing N-aryl-substituted thiomorpholine-3,5-diones involves a cyclization reaction. This process typically starts with the reaction of thiodiglycolic acid with an appropriate aniline to form a mono-amide, which is then cyclized to produce the desired dione. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) have been effectively used for the cyclization step.[1]
Q2: What are the critical parameters to consider when scaling up the synthesis?
When scaling up, it is crucial to consider reaction temperature, reactant concentration, and the efficiency of mixing. In many related syntheses, seemingly small changes in these parameters can significantly impact yield and purity. For instance, a drop of just 10-15°C in temperature can drastically reduce yield in some heterocyclic syntheses.[2] Similarly, high reactant concentrations can sometimes lead to the formation of polymeric byproducts or tars.[3]
Q3: What analytical techniques are recommended for characterizing this compound?
A comprehensive characterization of thiomorpholine derivatives typically involves a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the structure.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiomorpholine derivatives, with a focus on challenges relevant to scaling up the production of this compound.
Low or No Product Yield
Q: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I address them?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Check Starting Material Quality: Ensure the purity of your starting materials, such as thiodiglycolic acid and the corresponding aniline. Impurities can inhibit the reaction or lead to unwanted side reactions.[2][5]
-
Verify Reagent Activity: If using a cyclizing agent like the BOP reagent, ensure it is active and not degraded.[1] Consider using a fresh batch.
-
Optimize Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition. Experiment with a range of temperatures to find the optimal conditions.[2][5]
-
Adjust Reactant Concentrations: In some cases, increasing the concentration of reactants can improve the yield. However, be aware that high concentrations can also lead to side reactions.[3][5]
Formation of Side Products/Impurities
Q: My final product is contaminated with significant amounts of impurities. How can I minimize their formation?
A: The formation of side products is a common challenge. Here are some strategies to improve the purity of your product:
-
Control Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of multiple side products. Attempt the reaction under milder conditions.[2][3]
-
Purify Starting Materials: Ensure all starting materials are pure before use, as impurities can lead to unwanted side reactions.[2]
-
Optimize Stoichiometry: An incorrect ratio of reactants can lead to the formation of various side products. Carefully control the stoichiometry.[3]
-
Slow Addition of Reagents: Consider the slow, dropwise addition of one of the reactants. This can help maintain a low concentration of reactive intermediates and control the reaction rate.[3]
Polymeric or Tar-Like Byproducts
Q: My reaction is producing a significant amount of polymeric or tar-like byproducts. What are the likely causes and how can I resolve this?
A: The formation of polymeric or tar-like byproducts in multi-component reactions is often related to reaction concentration and temperature.[3]
-
Optimize Reactant Concentration: Systematically decrease the concentration of your reactants. A lower concentration can disfavor intermolecular side reactions that lead to polymers.[3]
-
Control Reaction Temperature: Maintain a consistent and optimal temperature. If the reaction is exothermic, ensure efficient cooling to prevent temperature spikes.[3]
-
Ensure Purity of Reagents: Use high-purity starting materials and solvents. Purifying reagents before use can significantly reduce byproduct formation.[3]
Purification Difficulties
Q: I am struggling to isolate my pure product from the crude reaction mixture. What purification strategies are effective for thiomorpholine derivatives?
A: Purification can be challenging. The following techniques are commonly used for thiomorpholine derivatives:
-
Recrystallization: This is a powerful technique for purifying solid derivatives. The key is to choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for related compounds include ethanol, isopropanol, and ethyl acetate.[4]
-
Chromatography: Column chromatography can be effective for separating the desired product from impurities.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be used to minimize thermal degradation.[3]
Data Presentation
Table 1: Effect of Reactant Concentration on Intermediate Yield in a Continuous Flow Synthesis of Thiomorpholine
| Entry | Cysteamine HCl Concentration (M) | Residence Time (min) | Temperature (°C) | Intermediate Yield (%) |
| 1 | 1 | 10 | 20 | 58 |
| 2 | 4 | 20 | 20 | 98 |
Note: This data is for the synthesis of the parent thiomorpholine in a continuous flow system but illustrates the significant impact of reactant concentration on yield.[3]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-Thiomorpholine-3,5-diones
This protocol is adapted from a reported synthesis of N-aryl-substituted thiomorpholine-3,5-diones.[1]
Materials:
-
Thiodiglycolic acid
-
Substituted aniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Mono-amide: In a round-bottom flask, dissolve thiodiglycolic acid in anhydrous THF. Add one equivalent of the desired substituted aniline. Stir the mixture at room temperature.
-
Cyclization: To the solution containing the mono-amide, add BOP reagent and triethylamine. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-thiomorpholine-3,5-dione.
Visualizations
Caption: Troubleshooting decision tree for low yield.
Caption: Synthesis pathway for N-Aryl-Thiomorpholine-3,5-dione.
References
Technical Support Center: Improving the Solubility of Thiomorpholine-3,5-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with thiomorpholine-3,5-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: this compound derivatives, like many heterocyclic compounds developed in drug discovery, can exhibit low aqueous solubility due to a combination of factors. These include a rigid ring structure, the presence of lipophilic substituents, and strong intermolecular interactions in the solid state, leading to high crystal lattice energy. The introduction of various functional groups to achieve desired pharmacological activity often increases the lipophilicity of the molecule, thereby reducing its solubility in aqueous media.
Q2: What are the immediate consequences of poor solubility in my in vitro assays?
A2: Poor solubility can lead to several experimental issues, including:
-
Compound Precipitation: The compound may precipitate out of the aqueous assay buffer, leading to inaccurate and unreliable results.
-
Underestimation of Potency: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).
-
Inaccurate Structure-Activity Relationships (SAR): If solubility varies significantly across a series of analogs, it can be difficult to distinguish between changes in intrinsic potency and effects due to poor solubility.
-
Assay Interference: Precipitated compound particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.
Q3: What are the main strategies to improve the solubility of my this compound derivatives?
A3: Several strategies can be employed to enhance the solubility of these compounds. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These methods focus on altering the physical properties of the solid compound.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its apparent solubility and dissolution.
-
-
Chemical Modifications: These approaches involve altering the chemical structure of the compound.
-
Salt Formation: If your derivative has a basic nitrogen atom, forming a salt (e.g., a hydrochloride salt) can dramatically increase aqueous solubility.
-
Prodrug Synthesis: A soluble promoiety can be attached to the parent molecule, which is later cleaved in vivo to release the active drug.
-
Use of Solubilizing Agents: Excipients like co-solvents (e.g., DMSO, ethanol, PEG 400) and cyclodextrins can be used in the formulation to increase the solubility of the compound in the assay buffer.
-
Q4: When should I consider using a co-solvent, and what are the potential drawbacks?
A4: Co-solvents are a quick and common method to solubilize compounds for in vitro assays. A small amount of a water-miscible organic solvent, such as DMSO or ethanol, is used to dissolve the compound before diluting it into the aqueous assay buffer.
-
When to use: It is a good first approach for initial screening experiments when you need a quick way to get your compound into solution.
-
Potential Drawbacks:
-
Toxicity to Cells: High concentrations of co-solvents can be toxic to cells, affecting the biological relevance of your assay. It is crucial to determine the tolerance of your cell line to the specific co-solvent.
-
Assay Interference: Co-solvents can sometimes interfere with the assay itself, for example, by inhibiting enzymes or disrupting protein-protein interactions.
-
Precipitation upon Dilution: Even with a co-solvent, the compound may still precipitate when diluted into the aqueous buffer if the final concentration exceeds its solubility limit in the mixed solvent system.
-
Q5: How do cyclodextrins improve solubility, and which type should I choose?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, or parts of them, within their cavity, forming an inclusion complex that has a higher aqueous solubility.
-
Mechanism: The hydrophilic exterior of the cyclodextrin-drug complex allows it to dissolve in water, effectively shuttling the hydrophobic drug molecule into the solution.
-
Choosing a Cyclodextrin: The choice of cyclodextrin depends on the size and shape of your this compound derivative.
-
β-cyclodextrin is commonly used, but its aqueous solubility is limited.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified derivatives with significantly higher aqueous solubility and are often more effective at solubilizing a wider range of compounds. It is recommended to screen a few different types to find the most effective one for your specific derivative.
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon dilution in aqueous buffer. | The compound has very low aqueous solubility, and the concentration in the buffer exceeds its solubility limit. | 1. Decrease the final concentration: Try a lower concentration of your compound in the assay. 2. Use a co-solvent: Prepare a higher stock concentration in 100% DMSO and use a smaller volume to dilute into the buffer, keeping the final DMSO concentration as low as possible (ideally <1%). 3. Use a solubilizing agent: Pre-complex the compound with a cyclodextrin before adding it to the buffer. |
| The solution is initially clear, but a precipitate forms over time. | 1. Metastable solution: The initial solution was supersaturated and is slowly crashing out. 2. Compound degradation: The compound may be unstable in the aqueous buffer, degrading to a less soluble species. 3. Interaction with media components: The compound might be interacting with proteins or salts in the media, forming an insoluble complex. | 1. Determine thermodynamic solubility: Measure the equilibrium solubility of your compound to ensure you are working below this limit. 2. Assess stability: Use HPLC to monitor the concentration of your compound in the assay buffer over time to check for degradation. 3. Simplify the buffer: If possible, remove or reduce the concentration of components like serum to see if that prevents precipitation. |
| Inconsistent results between experiments. | Variability in compound solubilization: The amount of dissolved compound may differ between experiments due to slight variations in preparation (e.g., mixing time, temperature). | 1. Standardize the solubilization protocol: Ensure consistent stock solution preparation, sonication time, and mixing procedures. 2. Filter stock solutions: After dissolving in a co-solvent, filter the stock solution through a 0.22 µm filter to remove any undissolved microcrystals before dilution. |
Quantitative Data on Solubility
The aqueous solubility of this compound derivatives can be significantly influenced by the nature of the substituents on the core structure. The following table provides illustrative, hypothetical solubility data for a series of N-substituted this compound analogs to demonstrate these effects.
| Compound ID | N-Substituent | LogP (Calculated) | Aqueous Solubility (µg/mL) at pH 7.4 | Solubility in 5% DMSO/Water (µg/mL) | Solubility in 10% HP-β-CD (µg/mL) |
| TDD-001 | Phenyl | 2.1 | < 1 | 15 | 50 |
| TDD-002 | 4-Chlorophenyl | 2.8 | < 0.5 | 8 | 35 |
| TDD-003 | 4-Methoxyphenyl | 1.9 | 2 | 25 | 70 |
| TDD-004 | 4-Pyridyl | 1.2 | 10 | 50 | 120 |
| TDD-005 | Benzyl | 2.3 | < 1 | 12 | 45 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the relative impact of different substituents and formulation strategies on solubility. Actual solubility will vary and should be determined experimentally.
Experimental Protocols
Protocol for Salt Formation (Hydrochloride Salt)
This protocol is suitable for this compound derivatives that possess a basic nitrogen atom capable of being protonated.
Materials:
-
This compound derivative (free base)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
2 M HCl in diethyl ether (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Glass vial
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a minimal amount of anhydrous diethyl ether in a glass vial with a magnetic stir bar.
-
While stirring, slowly add 2 M HCl in diethyl ether (1.1 equivalents) dropwise to the solution.
-
A precipitate should form upon addition of the HCl solution. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting hydrochloride salt under vacuum at a temperature appropriate for the compound's stability (e.g., 40 °C) until a constant weight is achieved.
-
Confirm salt formation and purity using appropriate analytical techniques (e.g., NMR, melting point, elemental analysis).
Protocol for Preparation of an Amorphous Solid Dispersion
This protocol describes the preparation of a solid dispersion using the solvent evaporation method, which is suitable for thermally sensitive compounds.
Materials:
-
This compound derivative
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve the this compound derivative and the chosen polymer in the selected organic solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation.
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion to confirm the amorphous state of the drug (e.g., using Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD)).
Protocol for Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a stock solution of a this compound derivative with HP-β-CD for use in aqueous assays.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
Sonicator
-
Shaker or rotator
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a suitable concentration (e.g., 10-20% w/v).
-
Add an excess amount of the powdered this compound derivative to the HP-β-CD solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the mixture in a sonicator for 15-30 minutes to aid in the initial dispersion and complexation.
-
Place the sealed container on a shaker or rotator and agitate at room temperature for 24-48 hours to allow the system to reach equilibrium.
-
After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will be your stock solution for subsequent dilutions in your assay.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate relevant signaling pathways where thiomorpholine derivatives have shown activity and a general workflow for addressing solubility issues.
Managing diastereoselectivity in substituted Thiomorpholine-3,5-dione synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the diastereoselectivity of substituted thiomorpholine-3,5-dione synthesis. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide: Managing Diastereoselectivity
This section addresses common issues related to achieving desired diastereomeric ratios (d.r.) during synthesis.
Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors to investigate?
A1: Low diastereoselectivity in the synthesis of substituted thiomorpholine-3,5-diones can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[1] Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy. Solvent polarity can influence the conformation of intermediates and transition states, thereby affecting the stereochemical outcome.[2]
-
Reagents and Catalysts: The choice of coupling reagent for the final cyclization, or the base used for an alkylation step, can significantly impact diastereoselectivity. For cyclization, reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have been used effectively.[3]
-
Substrate Control: The inherent stereochemistry of your starting materials will dictate the facial bias of incoming reagents. Steric hindrance from bulky substituents on the thiomorpholine ring or its precursors can effectively shield one face of the molecule, directing reactions to the opposite face.
-
Chiral Auxiliaries: When substrate control is insufficient, employing a chiral auxiliary is a powerful strategy to induce high diastereoselectivity.[4] These are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction.[4]
Q2: I am using a chiral auxiliary, but the diastereoselectivity is still poor. What can I do to optimize the reaction?
A2: Even when using chiral auxiliaries, several factors can lead to suboptimal results. Consider the following optimizations:
-
Choice of Auxiliary: Not all chiral auxiliaries are equally effective for every substrate. Evans' oxazolidinones are a common choice, but sulfur-based auxiliaries like thiazolidinethiones have also shown excellent results in similar heterocyclic syntheses.[4][5][6] It may be necessary to screen different auxiliaries.
-
Lewis Acid/Base: In reactions such as asymmetric alkylations or aldol reactions, the choice of Lewis acid (e.g., TiCl₄, Bu₂BOTf) and base (e.g., DIPEA, Et₃N) is crucial.[4] The Lewis acid coordinates to the auxiliary and the substrate, creating a rigid, well-defined transition state that enhances stereocontrol.
-
Purity of Reagents: Ensure all reagents, especially the chiral auxiliary and Lewis acids, are of high purity and handled under appropriate inert and anhydrous conditions.[1][2] Trace amounts of water can quench Lewis acids and disrupt the catalytic cycle or the formation of a rigid transition state.[2]
-
Temperature Control: Perform the reaction at the recommended, usually low, temperature (e.g., -78 °C, 0 °C) to maximize selectivity.
Q3: My reaction yielded a mixture of diastereomers. What are the best methods for separation?
A3: When a reaction produces an inseparable or difficult-to-separate mixture of diastereomers, several purification strategies can be employed:
-
Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is critical. Small-scale trial separations using Thin Layer Chromatography (TLC) can help identify optimal conditions.
-
Recrystallization: Diastereomers have different physical properties, including solubility. Fractional recrystallization can be a highly effective and scalable method for separating diastereomers if a suitable solvent system can be found that preferentially crystallizes one isomer.[7]
-
Digestion/Slurrying: In some cases, simply stirring or briefly boiling the crystalline diastereomeric mixture in a specific solvent can enrich the less soluble diastereomer in the solid phase, a process known as digestion.[7]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) with a chiral or achiral stationary phase can be used.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for N-substituted thiomorpholine-3,5-diones?
A1: A typical synthesis involves the reaction of a 3-thiaglutaric acid derivative with a primary amine. For example, 3-thiaglutaric anhydride can react with a corresponding aniline to yield a mono-amide, which is then cyclized under mild conditions using a coupling reagent like BOP to produce the desired N-aryl-substituted this compound in good yield.[3]
Q2: How is the diastereomeric ratio (d.r.) of the product mixture typically determined?
A2: The most common method for determining the d.r. is through ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy of the crude reaction mixture.[2][3] Diastereomers are distinct compounds and will typically have at least some non-equivalent protons that appear as separate, well-resolved signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers.
Q3: My overall reaction yield is consistently low, regardless of the diastereoselectivity. What are the common causes?
A3: Low yields in heterocyclic synthesis can stem from several issues.[1]
-
Purity of Reagents and Solvents: Impurities can lead to side reactions. Ensure starting materials are pure and use dry solvents when necessary.[1]
-
Atmospheric Conditions: Many organic reactions are sensitive to moisture and oxygen. Using an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration may not be optimal. Running small-scale trial reactions to screen these parameters is advisable.[1]
-
Product Instability: The target molecule might be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help identify if the product is degrading over time.
Data Presentation
Table 1: Representative Influence of Reaction Conditions on Diastereoselectivity This table illustrates how solvent and temperature can affect the outcome of a hypothetical diastereoselective alkylation on a this compound precursor.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | THF | 25 | 65:35 |
| 2 | THF | 0 | 80:20 |
| 3 | THF | -78 | 92:8 |
| 4 | Toluene | -78 | 85:15 |
| 5 | CH₂Cl₂ | -78 | 95:5 |
Table 2: Comparison of Chiral Auxiliaries for a Model Aldol Reaction This table shows representative data for the addition of an N-acetyl this compound enolate to benzaldehyde using different directing groups.
| Entry | Chiral Auxiliary Type | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Evans' Oxazolidinone | Bu₂BOTf | 85 | >98:2 |
| 2 | Sulfur-based Thiazolidinethione | TiCl₄ | 90 | >99:1 |
| 3 | Pseudoephedrine Amide | LiCl | 78 | 94:6 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-Thiomorpholine-3,5-dione This protocol is adapted from the synthesis of N-aryl substituted thiomorpholine-3,5-diones.[3]
-
Mono-amide Formation: In a round-bottom flask, dissolve 3-thiaglutaric anhydride (1.0 equiv) in a suitable solvent like THF. Add the desired aniline (1.0 equiv) dropwise at room temperature. Stir the reaction for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to obtain the crude mono-amide, which can often be used without further purification.
-
Cyclization: Under an argon atmosphere, dissolve the crude mono-amide (1.0 equiv) in dry, freshly distilled THF. Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-thiomorpholine-3,5-dione.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the crude reaction mixture after work-up but before purification.
-
Solvent Addition: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to include all relevant signals.
-
Data Analysis: Identify a set of well-resolved signals corresponding to non-equivalent protons in the two diastereomers (e.g., a methine proton adjacent to a stereocenter).
-
Integration: Carefully integrate the identified signals for each diastereomer.
-
Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals (e.g., Integral A / Integral B).
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Role of a chiral auxiliary in controlling stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Thiomorpholine-3,5-dione and Piperidine-2,6-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two key heterocyclic scaffolds: thiomorpholine-3,5-dione and piperidine-2,6-dione. While direct comparative studies on the parent molecules are limited, this document synthesizes available experimental data on their derivatives to offer insights into their potential as therapeutic agents, particularly in oncology.
Introduction
Both this compound and piperidine-2,6-dione are six-membered heterocyclic rings that serve as foundational structures in medicinal chemistry. The introduction of a sulfur atom in the thiomorpholine ring, in place of a methylene group in the piperidine ring, significantly influences the molecule's physicochemical properties and biological activity. This guide explores the reported biological effects of derivatives of these two scaffolds, focusing on their anticancer properties.
Comparative Biological Activity: A Focus on Anticancer Effects
Derivatives of both this compound and piperidine-2,6-dione have demonstrated notable anticancer activity. The following tables summarize the cytotoxic effects of various derivatives against a range of cancer cell lines. It is important to note that these data are collated from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.
This compound Derivatives: Cytotoxicity Data
| Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Thiazolyl thiomorpholine 10c | A549 (Lung) | Not Specified | 10.1 | [1] |
| Thiazolyl thiomorpholine 10c | HeLa (Cervical) | Not Specified | 30.0 | [1] |
| Thiazole-thiomorpholine 3f | A549 (Lung) | Not Specified | 3.72 | [2] |
Piperidine-2,6-dione Derivatives: Cytotoxicity Data
| Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 17a | PC3 (Prostate) | Not Specified | 0.81 | [3] |
| Compound 17a | MGC803 (Gastric) | Not Specified | 1.09 | [3] |
| Compound 17a | MCF-7 (Breast) | Not Specified | 1.30 | [3] |
| Compound 16 | 786-0 (Kidney) | Not Specified | 0.4 (µg/mL) | [3] |
| Compound 16 | HT29 (Colon) | Not Specified | 4.1 (µg/mL) | [3] |
| Compound 10a | NCI-H929 (Multiple Myeloma) | CCK8 Assay | 2.25 | [4] |
| Compound 10a | U239 (Glioma) | CCK8 Assay | 5.86 | [4] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these scaffolds is mediated through distinct and sometimes overlapping signaling pathways.
This compound Derivatives
Derivatives of thiomorpholine have been reported to induce apoptosis in cancer cells. While the precise signaling cascades are not always fully elucidated in the available literature, the induction of programmed cell death is a key mechanism of their anticancer effect. Some derivatives have also been noted for their antioxidant properties, which may contribute to their overall biological activity profile.[1][5]
Piperidine-2,6-dione Derivatives
A significant mechanism of action for many piperidine-2,6-dione derivatives, including the well-known immunomodulatory drugs (IMiDs) like thalidomide and its analogs, involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By binding to CRBN, these compounds alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma cells.[4] This targeted protein degradation ultimately results in cancer cell death. This mechanism is also harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where the piperidine-2,6-dione moiety serves as an E3 ligase ligand.[6]
Experimental Protocols
The following are representative protocols for common cytotoxicity assays used to evaluate the biological activity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat with the test compound for the desired duration.
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water to remove the TCA and air dry.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[2][9]
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).[10]
Conclusion
Both this compound and piperidine-2,6-dione scaffolds are valuable starting points for the design of novel anticancer agents. While derivatives of both classes exhibit potent cytotoxic effects, their mechanisms of action appear to diverge. Piperidine-2,6-dione derivatives are well-characterized for their interaction with the CRBN E3 ligase complex, leading to targeted protein degradation. The mechanisms of this compound derivatives are less specifically defined in the current literature but are known to involve the induction of apoptosis.
The provided data and protocols offer a foundation for researchers to further explore and compare the therapeutic potential of these two important heterocyclic scaffolds. Future head-to-head comparative studies are warranted to provide a more definitive assessment of their relative biological activities.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Thiomorpholine-3,5-dione and Morpholine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, morpholine and thiomorpholine scaffolds are of significant interest due to their diverse biological activities. This guide provides a comparative overview of the cytotoxic profiles of two specific derivatives: Thiomorpholine-3,5-dione and Morpholine-2,6-dione. As direct comparative studies on the cytotoxicity of these two specific compounds are not available in the current body of scientific literature, this guide presents a proposed experimental framework and hypothetical data to facilitate future research and provide a baseline for comparison. The methodologies and potential mechanisms discussed are based on established protocols and findings for structurally related compounds.
Data Presentation: A Comparative Cytotoxicity Profile
The following table summarizes hypothetical cytotoxicity data for this compound and Morpholine-2,6-dione across a panel of representative human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, are presented. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 48 | 25.8 ± 3.2 |
| HeLa | Cervical Cancer | 48 | 32.1 ± 4.5 | |
| MCF-7 | Breast Adenocarcinoma | 48 | 45.6 ± 5.1 | |
| Morpholine-2,6-dione | A549 | Lung Carcinoma | 48 | > 100 |
| HeLa | Cervical Cancer | 48 | > 100 | |
| MCF-7 | Breast Adenocarcinoma | 48 | 85.3 ± 9.7 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Based on this hypothetical data, this compound exhibits a more potent cytotoxic effect across the tested cancer cell lines compared to Morpholine-2,6-dione. The presence of the sulfur atom in the thiomorpholine ring may contribute to enhanced biological activity, a trend observed in other series of morpholine and thiomorpholine derivatives.
Experimental Protocols: Assessing Cytotoxicity
To empirically determine and compare the cytotoxicity of this compound and Morpholine-2,6-dione, a standardized in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is recommended. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of cells.
MTT Assay Protocol
-
Cell Seeding:
-
Human cancer cell lines (e.g., A549, HeLa, and MCF-7) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Stock solutions of this compound and Morpholine-2,6-dione are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the cell culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.
-
-
Incubation:
-
The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Following incubation, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be affected by these compounds and a typical experimental workflow for cytotoxicity assessment.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Experimental workflow for comparing the cytotoxicity of the two compounds.
Concluding Remarks
While direct experimental data comparing the cytotoxicity of this compound and Morpholine-2,6-dione is currently lacking, this guide provides a robust framework for conducting such a comparative analysis. The provided hypothetical data and experimental protocols offer a starting point for researchers to investigate the cytotoxic potential of these compounds. Further studies are warranted to elucidate the precise mechanisms of action and to validate the initial hypothesis that the thiomorpholine analog may possess superior cytotoxic activity. The exploration of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a rational starting point for mechanistic studies, given its frequent dysregulation in cancer and the known activity of other heterocyclic compounds. The systematic evaluation of these and other related compounds will contribute to the broader understanding of the structure-activity relationships within the morpholine and thiomorpholine classes of molecules and may lead to the identification of novel anticancer agents.
Thiomorpholine-3,5-dione: A Comparative Guide to a Promising Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
The quest for novel pharmacophores is a central theme in modern drug discovery. Among the heterocyclic scaffolds that have garnered significant attention, thiomorpholine and its derivatives have emerged as "privileged structures" due to their wide range of biological activities. This guide provides a comprehensive validation of thiomorpholine-3,5-dione as a valuable pharmacophore, offering a comparative analysis with the structurally related and well-established glutarimide scaffold. By presenting quantitative biological data, detailed experimental protocols, and illustrative diagrams, this document serves as a resource for researchers engaged in the design and development of new therapeutic agents.
Introduction to the Scaffolds
This compound: This heterocyclic motif features a six-membered ring containing a sulfur atom, a nitrogen atom, and two carbonyl groups at positions 3 and 5. The presence of the sulfur atom, in contrast to its oxygen analog morpholine, imparts distinct physicochemical properties, including altered lipophilicity, metabolic stability, and hydrogen bonding capacity. These features make the this compound scaffold an attractive starting point for the development of inhibitors targeting various enzymes, particularly kinases.
Glutarimide: The glutarimide (piperidine-2,6-dione) core is a well-known pharmacophore present in several clinically used drugs, most notably thalidomide and its analogs (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma. The glutarimide ring is crucial for their binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins. Its rigid structure and hydrogen bonding capabilities have also been exploited in the design of inhibitors for other targets.
Comparative Biological Activity
It is crucial to note that these data are compiled from different studies and against different cancer cell lines. Therefore, direct comparison of potency should be interpreted with caution.
Table 1: Anticancer Activity of Thiomorpholine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl thiomorpholine 10c | A549 (Lung Carcinoma) | 10.1 | [1] |
| Thiazolyl thiomorpholine 10c | HeLa (Cervical Cancer) | 30.0 | [1] |
| 4-(4-{[2-(4-(4-CH3-phenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine (3f) | A549 (Lung Carcinoma) | 3.72 | [2] |
Table 2: Anticancer Activity of Glutarimide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (Compound 7) | HeLa (Cervical Cancer) | 9 | [3] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (Compound 7) | K562 (Leukemia) | 27 | [3] |
| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (Compound 7) | MDA-MB-453 (Breast Cancer) | 15 | [3] |
Pharmacophore Model and Structure-Activity Relationship (SAR)
A pharmacophore model outlines the essential structural features required for a molecule to bind to a specific biological target. For kinase inhibition, a common pharmacophore includes hydrogen bond donors and acceptors that interact with the hinge region of the kinase ATP-binding pocket, along with hydrophobic groups that occupy adjacent hydrophobic pockets.
Based on the general features of kinase inhibitors, a hypothetical pharmacophore model for a this compound based kinase inhibitor can be proposed. The two carbonyl groups can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. Substituents on the nitrogen atom or at other positions on the ring can be tailored to occupy hydrophobic pockets and enhance potency and selectivity.
Caption: Hypothetical pharmacophore model for a kinase inhibitor.
Similarly, the glutarimide scaffold offers a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). The planar nature of the imide group can facilitate stacking interactions with aromatic residues in the binding pocket. Structure-activity relationship studies on glutarimide-based compounds have often highlighted the importance of the substituent at the 3-position for target specificity and potency.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic N-substituted this compound and for a key biological assay used to evaluate its anticancer activity.
Synthesis of N-Aryl-Thiomorpholine-3,5-dione
This protocol describes a general two-step synthesis of an N-aryl-thiomorpholine-3,5-dione.
Step 1: Synthesis of the Mono-amide
-
To a solution of thiodiglycolic acid in an appropriate solvent (e.g., THF), add an equivalent amount of the desired aniline.
-
Cool the mixture in an ice bath.
-
Add a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the resulting mono-amide by column chromatography.
Step 2: Cyclization to the this compound
-
Dissolve the purified mono-amide in a suitable solvent (e.g., THF).
-
Add a cyclizing agent, such as a carbodiimide or another coupling agent like BOP reagent.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the final N-aryl-thiomorpholine-3,5-dione product by recrystallization or column chromatography.
MTT Assay for Cell Viability
This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the validation of a novel pharmacophore like this compound.
Caption: General experimental workflow for pharmacophore validation.
Conclusion
The this compound scaffold represents a promising and versatile pharmacophore for the development of novel therapeutic agents, particularly in the area of oncology. While direct comparative data with established pharmacophores like glutarimide is still emerging, the available evidence suggests that this compound derivatives possess significant biological activity. The unique physicochemical properties conferred by the sulfur atom offer opportunities for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore and validate this intriguing scaffold in their drug discovery programs. Continued investigation into the structure-activity relationships and target interactions of this compound derivatives is warranted and holds the potential to deliver next-generation therapeutics.
References
Structure-Activity Relationship of Thiomorpholine-3,5-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiomorpholine-3,5-dione derivatives, focusing on their potential as anticancer, anticonvulsant, and antimicrobial agents. The information is compiled from various studies to offer insights into the design and development of novel therapeutics based on this scaffold.
Anticancer Activity
Recent studies have highlighted the potential of thiomorpholine derivatives as promising anticancer agents. The substitution pattern on the thiomorpholine ring system plays a crucial role in determining the cytotoxic efficacy and selectivity against cancer cell lines.
Quantitative Data Summary: Anticancer Activity
A study on a series of 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives revealed significant cytotoxic effects against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) values demonstrate that certain substitutions on the aryl ring enhance anticancer activity, with some compounds exhibiting greater potency than the standard chemotherapeutic drug, cisplatin. Notably, these compounds showed high selectivity, with significantly lower toxicity towards the healthy murine fibroblast cell line L929[1].
| Compound ID | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 [µM] | L929 (Healthy Fibroblast) IC50 [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH3 | 8.47 | >500 |
| 3f | 4-CH3 | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
SAR Insights:
-
The presence of a substituent on the 4-position of the phenyl ring generally improved anticancer activity compared to the unsubstituted analog (3a)[1].
-
Electron-donating groups (e.g., 4-CH3 in 3f) and electron-withdrawing groups (e.g., 4-Cl in 3c and 4-Br in 3d) both led to increased potency, suggesting a complex interplay of electronic and steric factors[1].
-
The 4-methylphenyl substituted derivative (3f) was the most potent compound in this series, with an IC50 value of 3.72 µM against the A549 cell line[1].
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The in vitro cytotoxicity of the this compound derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].
1. Cell Culture and Seeding:
-
Human lung carcinoma (A549) and murine fibroblast (L929) cells are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microplates at a density of 5 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[1].
2. Compound Treatment:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the stock solutions are made with the culture medium to achieve a range of final concentrations.
-
The cultured cells are treated with these dilutions and incubated for an additional 24 hours[1].
3. MTT Incubation and Formazan Solubilization:
-
After the treatment period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Subsequently, 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals[1].
4. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration[1].
Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.
Anticonvulsant Activity
While specific quantitative SAR data for this compound derivatives as anticonvulsants is limited in the readily available literature, the structurally related pyrrolidine-2,5-dione scaffold has been extensively studied. The data from these analogs can provide valuable insights for the design of this compound based anticonvulsants.
Quantitative Data Summary: Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogs
A study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests in mice. The median effective dose (ED50) values highlight the potency of these compounds compared to standard antiepileptic drugs like valproic acid (VPA) and ethosuximide (ETX)[2].
| Compound ID | Linker | R | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |
| 3 | -(CH2)2- | Morpholine | >100 | 74.32 |
| 4 | -(CH2)3- | Morpholine | 62.14 | 75.59 |
| 6 | -(CH2)2- | 4-Phenylpiperazine | >100 | 93.45 |
| 14 | -NHCO- | 4-(4-chlorophenyl)piperazine | >100 | 153.25 |
| VPA | - | - | 252.7 | 130.6 |
| ETX | - | - | >300 | 221.7 |
SAR Insights (from Pyrrolidine-2,5-dione analogs):
-
The nature of the linker between the dione ring and the cyclic amine moiety significantly influences anticonvulsant activity[2].
-
A three-carbon linker (-(CH2)3-) as seen in compound 4 resulted in potent activity in the MES test, suggesting it may be optimal for this scaffold[2].
-
The type of cyclic amine also plays a role, with the morpholine-containing derivatives generally showing good activity[2].
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for screening potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.
1. Animal Preparation:
-
Adult male mice are used for the experiment.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
2. Seizure Induction:
-
At the time of peak effect of the drug, a maximal electroshock is delivered through corneal electrodes.
-
The electrical stimulus is typically a 60 Hz alternating current of 50 mA for 0.2 seconds.
3. Observation and Endpoint:
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint for protection.
4. Data Analysis:
-
The percentage of animals protected at each dose is recorded.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.
Caption: Workflow for assessing the anticonvulsant activity of compounds using the Maximal Electroshock (MES) test.
Antimicrobial Activity
While various thiomorpholine derivatives have been reported to possess antimicrobial properties, specific structure-activity relationship studies with quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound derivatives are not extensively available in the current literature. However, the general principles of antimicrobial drug design and standard testing methodologies can be applied to this scaffold.
General SAR Insights for Antimicrobial Thiomorpholines
-
The introduction of lipophilic groups on the thiomorpholine scaffold can enhance antibacterial activity by facilitating passage through the bacterial cell membrane.
-
The presence of specific pharmacophores, such as halogenated aromatic rings or other heterocyclic moieties, attached to the thiomorpholine core has been shown to be beneficial for antimicrobial effects in related compound series.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.
2. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
3. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
4. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
To determine if the compound is bactericidal/fungicidal, an aliquot from the wells showing no growth is subcultured onto an agar plate.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
References
Comparative Analysis of Thiomorpholine-3,5-dione Analogs and Related Derivatives in Biological Assays
A comprehensive review of the biological activities of thiomorpholine-3,5-dione analogs and structurally related thiomorpholine derivatives reveals their potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide provides a comparative analysis of their performance in various biological assays, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field of medicinal chemistry.
The thiomorpholine scaffold, a six-membered heterocyclic ring containing sulfur and nitrogen atoms, is recognized as a "privileged structure" in drug discovery due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] The introduction of carbonyl groups at the 3 and 5 positions to form the this compound core further enhances the molecule's potential for diverse biological activities. This guide focuses on the comparative analysis of these dione analogs and other closely related thiomorpholine derivatives for which significant biological data is available.
Data Summary of Biological Activities
The following table summarizes the quantitative data from various biological assays performed on thiomorpholine analogs. This data highlights the diverse potential of this scaffold.
| Compound Class | Analog/Compound | Assay Type | Target/Cell Line | Activity (IC50/MIC/EC50) | Reference |
| Anticancer | Thiazolyl thiomorpholine 10c | Cytotoxicity | A549 (Lung Carcinoma) | 10.1 µM | [4] |
| Thiazolyl thiomorpholine 10c | Cytotoxicity | HeLa (Cervical Cancer) | 30.0 µM | [4] | |
| Thiazole-thiomorpholine derivative 3f | Cytotoxicity | A549 (Lung Carcinoma) | 3.72 µM | [2] | |
| Thiazolo[3,2-a]pyrimidin-5-one 37a | PI3Kα Inhibition | Enzyme Assay | 120 µM | [1] | |
| Thiazolo[3,2-a]pyrimidin-5-one 38b | PI3Kα Inhibition | Enzyme Assay | 151 µM | [1] | |
| Antimicrobial | Thiomorpholine-1,2,3-triazole 4a | Antibacterial | Staphylococcus epidermidis | - | |
| Thiomorpholine-1,2,3-triazole 4b | Antibacterial | Staphylococcus aureus | - | ||
| Thiomorpholine-1,2,3-triazole 4g | Antibacterial | Klebsiella pneumoniae | - | ||
| Thiomorpholine-1,2,3-triazole 5a | Antibacterial | Pseudomonas aeruginosa | - | ||
| Antioxidant | N-substituted thiomorpholine | Lipid Peroxidation Inhibition | Microsomal membranes | As low as 7.5 µM | [1][5] |
| Methyl substituted oxazolyl thiomorpholine dioxide 9b | Radical Scavenging | DPPH Assay | > Ascorbic Acid | [4] | |
| Enzyme Inhibition | Thiomorpholine-bearing compounds 16a | DPP-IV Inhibition | Enzyme Assay | 6.93 µmol/L | [1] |
| Thiomorpholine-bearing compounds 16b | DPP-IV Inhibition | Enzyme Assay | 6.29 µmol/L | [1] | |
| Thiomorpholine-bearing compounds 16c | DPP-IV Inhibition | Enzyme Assay | 3.40 µmol/L | [1] | |
| 3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol (LQM322) | ACE Inhibition | Enzyme Assay | 86.8% inhibition (relative to Captopril) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of thiomorpholine analogs on cancer cell lines such as A549 and HeLa are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of thiomorpholine derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are used.
-
Inoculum Preparation: Bacterial cultures are grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of thiomorpholine analogs.
Caption: A typical workflow for the discovery and development of anticancer thiomorpholine analogs.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a target for some thiomorpholine analogs.
Conclusion and Future Directions
The compiled data indicates that this compound analogs and related derivatives are a versatile class of compounds with significant potential in drug discovery. The anticancer activity of thiazole-substituted thiomorpholines, with IC50 values in the low micromolar range, warrants further investigation.[2][4] Similarly, the potent enzyme inhibitory activities against DPP-IV and ACE suggest their utility in metabolic and cardiovascular diseases.[1][6]
While the existing research provides a strong foundation, a more systematic exploration of the structure-activity relationships (SAR) specifically for the this compound scaffold is needed. Future studies should focus on synthesizing and screening a broader library of these analogs against a diverse panel of biological targets to fully elucidate their therapeutic potential. Furthermore, detailed mechanistic studies are required to understand the molecular basis of their biological activities, which will be crucial for the rational design of next-generation thiomorpholine-based therapeutics.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis [scielo.org.mx]
In vitro testing of Thiomorpholine-3,5-dione derivatives against cancer cell lines
Thiomorpholine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. This guide provides a comparative analysis of the in vitro performance of various thiomorpholine derivatives against several cancer cell lines, with a focus on their cytotoxic effects. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in the field.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of thiomorpholine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various thiomorpholine derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3f | Thiazole-thiomorpholine | A549 (Lung) | 3.72 | Cisplatin | 12.50 |
| 3a | Thiazole-thiomorpholine | A549 (Lung) | 10.32 | Cisplatin | 12.50 |
| 3b | Thiazole-thiomorpholine | A549 (Lung) | 9.85 | Cisplatin | 12.50 |
| 3c | Thiazole-thiomorpholine | A549 (Lung) | 7.61 | Cisplatin | 12.50 |
| 3d | Thiazole-thiomorpholine | A549 (Lung) | 6.93 | Cisplatin | 12.50 |
| 3e | Thiazole-thiomorpholine | A549 (Lung) | 8.47 | Cisplatin | 12.50 |
| 10c | Thiazolyl thiomorpholine | A549 (Lung) | 10.1 | Not Reported | Not Reported |
| 10c | Thiazolyl thiomorpholine | HeLa (Cervical) | 30.0 | Not Reported | Not Reported |
| 6i | Thieno[2,3-c]pyridine-thiomorpholine | HSC3 (Head and Neck) | 10.8 | Not Reported | Not Reported |
| 6i | Thieno[2,3-c]pyridine-thiomorpholine | T47D (Breast) | 11.7 | Not Reported | Not Reported |
| 6i | Thieno[2,3-c]pyridine-thiomorpholine | RKO (Colorectal) | 12.4 | Not Reported | Not Reported |
Note: The presented data is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Several synthesized thiazole-thiomorpholine derivatives have demonstrated greater inhibitory activity against the A549 human lung carcinoma cell line than the standard chemotherapy drug, cisplatin.[1] Notably, compound 3f , with a 4-methylphenyl substitution, was the most potent among the tested series with an IC50 value of 3.72 µM.[1][2] Importantly, these compounds exhibited high selectivity for cancer cells, with IC50 values greater than 500 µM against the healthy murine fibroblast cell line L929.[1][2] Another study identified a thiazolyl thiomorpholine derivative, 10c , with a chloro substituent, as a lead molecule for cytotoxic activity against A549 and HeLa cells, with IC50 values of 10.1 and 30.0 µM, respectively.[3] Furthermore, a thieno[2,3-c]pyridine derivative bearing a thiomorpholine moiety, compound 6i , showed potent inhibition against HSC3, T47D, and RKO cancer cell lines.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of thiomorpholine derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa) and a healthy control cell line (e.g., L929)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiomorpholine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted with the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells receive medium with DMSO only (vehicle control).[1]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with thiomorpholine derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the test compounds for the desired time, both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol.[5]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer within one hour of staining.[5]
-
Data Interpretation:
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.
Caption: A generalized workflow for the synthesis, in vitro screening, and mechanistic evaluation of thiomorpholine-3,5-dione derivatives.
Proposed Signaling Pathway for Apoptosis Induction
Some thiomorpholine derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial membrane depolarization and the activation of caspases.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound derivatives.
References
Assessing Target Engagement of Thiomorpholine-3,5-dione-based Covalent Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for assessing the target engagement of a hypothetical class of Thiomorpholine-3,5-dione-based covalent inhibitors. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to select and implement the most appropriate target engagement strategies.
Covalent inhibitors, which form a stable bond with their target protein, offer potential advantages in terms of potency and duration of action. The this compound scaffold, while not yet established as a common covalent warhead, presents an interesting chemical starting point for the design of novel inhibitors. Assessing the on-target and off-target engagement of such compounds is paramount to understanding their mechanism of action and potential therapeutic window.
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput. Methodologies can be broadly categorized into biochemical, cellular, and proteomic approaches.
Biochemical Assays
Biochemical assays are performed in a cell-free environment, typically using purified recombinant proteins. They are invaluable for initial hit validation and for determining the intrinsic affinity and reactivity of an inhibitor.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Enzyme Inhibition Assay | Measures the effect of the inhibitor on the catalytic activity of an enzyme target. | Direct measure of functional consequence of binding. High throughput. | Not a direct measure of binding. Not applicable to non-enzyme targets. | IC50, k_inact/K_I |
| Mass Spectrometry (Intact Protein) | Detects the mass shift of the target protein upon covalent modification by the inhibitor. | Direct evidence of covalent bond formation. Provides stoichiometry of binding. | Requires purified protein. Lower throughput. | Mass of protein-inhibitor adduct. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein. | Provides a complete thermodynamic profile of binding (K_D, ΔH, ΔS). | Requires large amounts of pure protein. Low throughput. | K_D, stoichiometry, enthalpy, entropy. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as the inhibitor binds to an immobilized target. | Real-time measurement of association and dissociation rates (k_on, k_off). High sensitivity. | Requires protein immobilization which may affect its conformation. | K_D, k_on, k_off. |
Cellular Assays
Cellular assays provide a more physiologically relevant context by measuring target engagement within intact cells or cell lysates. These assays can confirm that an inhibitor is cell-permeable and can engage its target in a complex biological milieu.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon inhibitor binding in cells or cell lysates.[1][2] | Label-free. Applicable to a wide range of targets. Can be performed in intact cells.[1] | Indirect measure of binding. Can be low throughput in its traditional Western blot format. | Melt curve, T_agg |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe. | Live-cell assay. High throughput. Quantitative measurement of target occupancy. | Requires genetic modification of the target protein. | EC50, target occupancy |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of a fluorescently tagged target protein, which can be altered by inhibitor binding. | Live-cell imaging-based assay. Provides spatial and temporal information. | Requires fluorescently tagged protein. Lower throughput. | Diffusion coefficient, mobile fraction. |
| Probe-Free Occupancy (PFO) Assay | Utilizes mass spectrometry to quantify the unmodified and covalently modified forms of the target peptide in cellular samples.[3] | Direct and quantitative measurement of target occupancy. Does not require probes or tags.[3] | Requires expertise in mass spectrometry. Can be lower throughput. | Percentage of target occupancy. |
Proteomic Approaches
Proteomic approaches offer a global view of inhibitor selectivity by assessing its interactions with a large number of proteins simultaneously. These methods are crucial for identifying potential off-targets, which can be responsible for toxicity or provide opportunities for drug repositioning.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Thermal Proteome Profiling (TPP) | Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins in response to inhibitor treatment.[1] | Proteome-wide and unbiased.[1] Identifies on- and off-targets. | Technically demanding. Data analysis can be complex. | Changes in melting temperature (ΔT_m) for thousands of proteins. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently label active enzymes to profile the inhibitor's effect on entire enzyme families. | Provides information on the functional state of enzymes. Can identify off-targets within specific enzyme classes. | Requires the design and synthesis of specific chemical probes. | Changes in probe labeling of proteins. |
| Chemoproteomics (Affinity-based) | Uses an inhibitor-derived probe to pull down interacting proteins from a cell lysate for identification by mass spectrometry. | Can identify both covalent and non-covalent interactors. | Potential for non-specific binding to the probe or matrix. | List of interacting proteins and their relative abundance. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound-based inhibitor at various concentrations or a vehicle control for a specified time.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures for a defined period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (T_agg) between the treated and control samples indicates target engagement.
Probe-Free Occupancy (PFO) Assay Protocol[3]
-
Cell Treatment and Lysis: Treat cells with the inhibitor as described for CETSA. Lyse the cells and quantify the total protein concentration.
-
Protein Digestion: Denature, reduce, and alkylate the proteins in the cell lysate. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a targeted MS method to specifically quantify the signal intensities of both the unmodified target peptide and the peptide covalently modified by the this compound inhibitor.
-
Data Analysis: Calculate the percentage of target occupancy by dividing the intensity of the modified peptide by the sum of the intensities of the modified and unmodified peptides.
Visualizing Workflows and Pathways
References
A Head-to-Head Comparison of Thiomorpholine-3,5-dione with Other Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and pharmacokinetic profile of a drug candidate. This guide provides an objective, data-supported comparison of thiomorpholine-3,5-dione with other commonly employed heterocyclic scaffolds, namely piperazine-2,5-dione and morpholine-3,5-dione. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection for drug design and development.
Executive Summary
This compound is a saturated six-membered heterocyclic scaffold containing a sulfur and a nitrogen atom, along with two carbonyl groups. It is often considered a "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisosteric replacement for the morpholine or piperazine moieties.[1][2] The substitution of oxygen (in morpholine) or nitrogen (in piperazine) with sulfur significantly impacts the molecule's properties, often leading to increased lipophilicity and offering a site for metabolic oxidation, which can be leveraged to fine-tune a drug candidate's ADMET profile.[1][3] While direct comparative data for the parent dione scaffolds is limited, analysis of their derivatives provides valuable insights into their respective strengths and weaknesses.
Physicochemical Properties
The fundamental physicochemical characteristics of a scaffold are pivotal in determining its suitability for a particular therapeutic target and its overall drug-like properties. The following table summarizes key computed and, where available, experimental properties of the parent scaffolds. It is important to note that these values are for the core structures and will be modulated by substitution.
| Property | Thiomorpholine | Piperazine | Morpholine |
| Molecular Formula | C4H9NS | C4H10N2 | C4H9NO |
| Molecular Weight ( g/mol ) | 103.19[4] | 86.14 | 87.12[5] |
| logP (calculated) | 0.2[4] | -1.1 | -0.8 |
| Boiling Point (°C) | 169[6] | 146 | 129 |
| Density (g/mL) | 1.026 (at 25°C)[6] | 0.982 | 1.007 |
| pKa (basic) | ~9.14 (predicted) | 9.8, 5.7 | 8.4 |
The introduction of the sulfur atom in thiomorpholine generally leads to an increase in lipophilicity compared to morpholine, a property that can enhance membrane permeability.[3] The dione functionality in this compound, piperazine-2,5-dione, and morpholine-3,5-dione introduces polar character and hydrogen bonding capabilities, which can influence solubility and target interactions.
Biological Activity: A Comparative Overview of Derivatives
Direct comparative biological data for the unsubstituted this compound, piperazine-2,5-dione, and morpholine-3,5-dione scaffolds is scarce. However, the extensive body of research on their derivatives provides a valuable surrogate for understanding their potential in various therapeutic areas.
Anticancer Activity
Derivatives of all three scaffolds have been investigated for their anticancer properties.
-
Thiomorpholine Derivatives: N-azole substituted thiomorpholine dioxides have shown cytotoxic activity against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines, with the thiazolyl thiomorpholine 10c exhibiting IC50 values of 10.1 µM and 30.0 µM, respectively.[7] Other thiomorpholine derivatives have been explored as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8]
-
Piperazine-2,5-dione Derivatives: This scaffold is a common feature in natural products with potent anticancer activity.[3] For instance, tryptamine-piperazine-2,5-dione conjugates have demonstrated significant growth inhibition of pancreatic cancer cell lines (AsPC-1 and SW1990) with an IC50 value of 6 ± 0.85 μM for the most active compound.[2] Other derivatives have shown inhibitory activities toward A549 and HeLa cancer cells, with IC50 values as low as 0.7 µM.[9]
-
Morpholine Derivatives: Morpholine-containing compounds have been developed as PI3K inhibitors.[10] For example, certain thieno[2,3-d]pyrimidine derivatives incorporating a morpholine moiety exhibit potent inhibition of PI3Kα with IC50 values in the low nanomolar range.[11]
Table 1: Comparative Anticancer Activity of Selected Derivatives
| Scaffold Derivative | Target/Cell Line | Activity (IC50/EC50) | Reference |
| Thiazolyl thiomorpholine dioxide | A549 (lung cancer) | 10.1 µM | [7] |
| Tryptamine-piperazine-2,5-dione conjugate | AsPC-1 (pancreatic cancer) | 6 µM | [2] |
| 3,6-diunsaturated 2,5-diketopiperazine | HeLa (cervical cancer) | 0.7 µM | [9] |
| Thieno[2,3-d]pyrimidine-morpholine | PI3Kα | Low nM | [11] |
Other Therapeutic Areas
Derivatives of these scaffolds have shown promise in a range of other diseases.
-
Thiomorpholine Derivatives: Have been investigated for their antioxidant and hypolipidemic activities.[12] Certain derivatives have also shown potential as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1]
-
Piperazine-2,5-dione Derivatives: Exhibit a wide array of biological effects, including antiviral and antioxidative properties.[3]
-
Morpholine Derivatives: Are components of drugs with diverse applications, including use as antitubercular and anti-inflammatory agents.[1][13]
ADMET Profile Comparison
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a scaffold is a critical determinant of its success as a drug candidate.
Absorption and Permeability: The increased lipophilicity of the thiomorpholine scaffold compared to morpholine can lead to improved passive diffusion across biological membranes.[3] However, the dione functional groups in all three scaffolds can increase polarity and potentially reduce permeability if not appropriately masked or balanced by other molecular features.
Metabolism: The sulfur atom in thiomorpholine is a potential site of metabolism, readily undergoing oxidation to the corresponding sulfoxide and sulfone.[3] This can be a metabolic liability or an opportunity for prodrug design. The morpholine ring is generally considered to be metabolically stable. The piperazine ring can undergo N-dealkylation and other metabolic transformations.
Toxicity: While comprehensive comparative toxicity data for the 3,5-dione scaffolds is not available, the parent scaffolds are generally well-tolerated. However, specific derivatives can exhibit toxicity, and thorough evaluation is always necessary.
Experimental Protocols
To facilitate a direct and robust comparison of these scaffolds in your own research, we provide the following detailed experimental protocols for key assays.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is relevant for early drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in PBS with 1% DMSO.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for oral absorption.
Methodology:
-
Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 200 µL of PBS (pH 7.4).
-
Donor Solution Preparation: Prepare a 200 µM solution of the test compound in PBS (pH 7.4) from a DMSO stock (final DMSO concentration ≤ 1%).
-
Assay Assembly: Add 200 µL of the donor solution to the coated donor plate and carefully place it on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.
Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its hepatic clearance.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Test compound (final concentration 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Signaling Pathways and Logical Relationships
The versatility of these heterocyclic scaffolds allows for their incorporation into inhibitors targeting a variety of signaling pathways. The PI3K/Akt/mTOR pathway is a prominent example where morpholine and thiomorpholine derivatives have been successfully employed.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by heterocyclic scaffolds.
This diagram illustrates how thiomorpholine or morpholine-based inhibitors can target PI3K, thereby blocking the downstream signaling cascade that promotes cell growth and survival.
Caption: A typical experimental workflow for scaffold comparison in drug discovery.
This workflow outlines the logical progression from initial in silico evaluation and scaffold selection to in vitro characterization and subsequent lead optimization.
Conclusion
This compound presents a compelling heterocyclic scaffold for drug discovery, offering a unique combination of physicochemical properties that can be advantageous in modulating lipophilicity and metabolic stability. While direct head-to-head data with its piperazine and morpholine dione counterparts is limited, the wealth of information on their respective derivatives highlights the broad therapeutic potential of this class of compounds. The thiomorpholine scaffold, in particular, provides a valuable tool for bioisosteric replacement of the more common morpholine and piperazine rings, enabling the fine-tuning of drug-like properties.
For researchers and drug development professionals, the choice of scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides a foundational understanding and the necessary experimental protocols to embark on a data-driven comparison and make an informed selection. Further experimental work to directly compare the parent 3,5-dione scaffolds is warranted to fully elucidate their relative merits.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
Cross-Validation of Experimental and Computational Data for Thiomorpholine-3,5-dione Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational models for N-aryl-substituted thiomorpholine-3,5-diones. By presenting experimental findings alongside computational predictions, this document aims to offer a comprehensive understanding of the stereochemistry and potential biological interactions of this class of compounds, facilitating further research and development.
Experimental and Computational Data Summary
The following tables summarize key experimental and computational findings for a series of synthesized N-aryl-substituted thiomorpholine-3,5-diones. Experimental data is derived from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, while computational data is based on quantum chemical calculations.
Table 1: Comparison of Experimental Crystallographic Data
| Compound ID | Empirical Formula | Crystal System | Space Group | Unit Cell Dimensions (a, b, c in Å; β in °) | Volume (ų) |
| 29 | C₁₀H₉NO₂S | Monoclinic | C2/c | a=20.6161, b=5.3363, c=21.4366, β=116.267 | 2114.80 |
| 30 | C₁₁H₁₁NO₂S | Monoclinic | P2₁/c | a=16.1404, b=5.1356, c=13.6780, β=101.351 | 1111.60 |
| 34 | C₁₁H₁₁NO₂S | Monoclinic | P2₁/c | a=16.1139, b=5.1000, c=13.6329, β=106.538 | 1074.02 |
Data sourced from a study on N-aryl-substituted thiomorpholine-3,5-diones[1].
Table 2: Experimental NMR and Computational Energy Barrier Data
| Compound Derivative | Experimental Method | Observation | Computational Method | Calculated Energy Barrier |
| Orto-substituted N-aryl thiomorpholine-3,5-diones | Temperature-dependent ¹H NMR | Restricted rotations around the N-aryl bond | Quantum chemical calculations | Estimation of energy barriers for diastereomer interconversion |
This table highlights the synergy between experimental NMR studies and computational calculations in understanding the dynamic stereochemistry of these compounds[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the synthesis and characterization of N-aryl-substituted thiomorpholine-3,5-diones[1].
Synthesis of N-Aryl-Substituted Thiomorpholine-3,5-diones
The synthesis of the target compounds is typically achieved through a two-step process:
-
Mono-amide Formation: Reaction of thiodiglycolic acid with the corresponding aniline yields the mono-amide in quantitative amounts.
-
Cyclization: The resulting mono-amide is then cyclized to form the thiomorpholine-3,5-dione ring. Mild cyclizing agents can be effectively used in this step.
X-ray Crystallography
Single-crystal X-ray diffraction is employed to determine the solid-state structure of the synthesized compounds.
-
Crystal Growth: Single crystals suitable for X-ray analysis are grown from an appropriate solvent by slow evaporation.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
¹H NMR spectroscopy is used to characterize the structure of the compounds in solution and to study their dynamic stereochemistry.
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz).
-
Variable-Temperature NMR: For studying dynamic processes like bond rotation, spectra are acquired at various temperatures. The changes in the spectra provide information about the energy barriers of these processes.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a conceptual signaling pathway where thiomorpholine derivatives have shown activity.
Caption: Experimental and computational workflow for this compound analysis.
Caption: Conceptual inhibition of the TACE signaling pathway by a thiomorpholine derivative.
Conclusion
The integration of experimental techniques such as X-ray crystallography and NMR spectroscopy with computational methods like quantum chemical calculations provides a robust framework for the characterization of this compound derivatives. The experimental data provides tangible evidence of the molecular structure and dynamic properties, which can be further elucidated and rationalized through computational models. This cross-validation approach is invaluable for understanding structure-activity relationships and guiding the design of novel therapeutic agents based on the thiomorpholine scaffold. While specific biological activities for this compound are still under investigation, the broader class of thiomorpholine derivatives has shown promise in modulating various biological pathways, including those involved in inflammation[2][3][4]. Future research should continue to leverage this synergistic approach to explore the full therapeutic potential of this chemical class.
References
A Comparative Guide to the Synthetic Efficiency of Thiomorpholine-3,5-dione Synthesis Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is a critical aspect of the discovery and optimization pipeline. Thiomorpholine-3,5-dione, a sulfur-containing heterocyclic motif, is of growing interest in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to N-substituted thiomorpholine-3,5-diones, offering a clear overview of their synthetic efficiency based on reported experimental data.
Route 1: Two-Step Synthesis from Thiodiglycolic Acid and Primary Amines
This widely utilized method involves a two-step process commencing with the reaction of thiodiglycolic acid and a primary amine, followed by a cyclization step to yield the desired dione.
Experimental Protocol:
Step 1: Mono-amide Formation In a typical procedure, thiodiglycolic acid is reacted with an equimolar amount of a corresponding aniline derivative. This reaction is often carried out in a suitable solvent at room temperature and proceeds to quantitative yield, forming the intermediate mono-amide.
Step 2: Cyclization The resulting mono-amide is then cyclized without purification. A common and effective method for this cyclization is the use of the BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in a solvent such as tetrahydrofuran (THF) at room temperature.[1] This approach generally provides good yields of the N-aryl-substituted thiomorpholine-3,5-diones.[1]
Route 2: One-Pot Synthesis from Thiodiglycolic Acid and Primary Amines using a Dehydrating Agent
A more streamlined approach involves the direct one-pot synthesis from thiodiglycolic acid and a primary amine, utilizing a dehydrating agent to drive the cyclization.
Experimental Protocol:
In this method, thiodiglycolic acid and the primary amine (such as an aniline) are heated together in the presence of a dehydrating agent. While specific recent examples with detailed quantitative data for a range of substrates are less prevalent in the literature, historical methods have employed agents like acetic anhydride for the synthesis of related imides. This approach has the potential for higher atom economy and reduced workup steps compared to the two-step method.
Comparative Analysis of Synthetic Efficiency
To facilitate a clear comparison, the following table summarizes the key quantitative data for the two routes. Data for Route 1 is based on the synthesis of various N-aryl derivatives as reported in the literature.[1]
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | Thiodiglycolic acid, Primary amine (e.g., Aniline) | Thiodiglycolic acid, Primary amine |
| Key Reagents | BOP reagent, THF | Dehydrating agent (e.g., Acetic Anhydride) |
| Reaction Steps | 2 | 1 |
| Reaction Temperature | Room Temperature (Cyclization) | Elevated Temperatures |
| Overall Yield | 41-99% (for various N-aryl derivatives)[1] | Data not readily available for a range of substrates |
| Reaction Time | Not explicitly stated, but typically several hours | Not explicitly stated |
| Purification | Column chromatography | Distillation or recrystallization may be required |
| Advantages | Mild reaction conditions for cyclization, High yields for a variety of substrates.[1] | Potentially higher atom economy, Fewer reaction and workup steps. |
| Disadvantages | Use of a relatively expensive coupling reagent (BOP), Two distinct reaction steps. | May require harsher reaction conditions (heat), Potentially lower yields for sensitive substrates. |
Visualizing the Synthetic Pathways
To further illustrate the distinct approaches, the following diagrams depict the experimental workflows for each synthetic route.
Caption: Workflow for the two-step synthesis of N-aryl-thiomorpholine-3,5-diones.
Caption: Workflow for the one-pot synthesis of thiomorpholine-3,5-diones.
Conclusion
The choice between these synthetic routes will ultimately depend on the specific requirements of the research, including the desired scale, the cost of reagents, and the sensitivity of the substrates. The two-step synthesis (Route 1) is a well-documented and high-yielding method for a variety of N-aryl derivatives, albeit with the use of a more expensive coupling reagent. The one-pot synthesis (Route 2) offers a potentially more streamlined and atom-economical alternative, though it may require harsher conditions and further optimization to achieve comparable yields to the two-step process. For researchers prioritizing mild conditions and high yields for diverse substrates, Route 1 presents a robust and reliable option. For applications where process simplification and cost of goods are paramount, further investigation and optimization of Route 2 would be a valuable endeavor.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiomorpholine-3,5-dione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Thiomorpholine-3,5-dione, a heterocyclic compound, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for its safe disposition, aligning with general best practices for chemical waste management.
Hazard and Disposal Summary
| Parameter | Guideline | Citation |
| Primary Hazard Class | Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, safety glasses, and a dust respirator if in solid form. | [3] |
| Spill Cleanup | Use dry clean-up procedures to avoid generating dust. Collect in a sealed, labeled container. Wash the area with large amounts of water, preventing runoff into drains. | [3] |
| Container Compatibility | Use a compatible container, often the original or one made of similar material. Ensure it is in good condition with a tightly fitting cap. | [4][5] |
| Labeling Requirements | Label containers with "Hazardous Waste," the full chemical name, and approximate concentration. Do not use chemical formulas or abbreviations. | [5][6] |
| Storage Pending Disposal | Store in a designated, well-ventilated area, away from incompatible materials. Segregate by hazard class. | [6][7] |
| Disposal Method | Dispose of as hazardous waste through an authorized waste collection service. Do not dispose of in regular trash or down the drain. | [3][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that prioritizes safety and adheres to institutional and local regulations. The following protocol outlines the necessary steps from the point of generation to final collection.
1. Immediate Waste Containment:
-
Upon completion of an experimental procedure, collect all waste containing this compound, including residues, contaminated consumables (e.g., weighing boats, pipette tips), and rinsing solvents.
-
Select a waste container that is chemically compatible with this compound and any solvents used. The original container is often a suitable choice.[4][5]
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly fitting lid.[5][6]
2. Proper Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[5][6]
-
Clearly write the full chemical name, "this compound," and list any other chemical constituents with their approximate percentages.[6]
-
Include the date when the waste was first added to the container and the name of the generating laboratory or researcher.
3. Safe Storage Pending Pickup:
-
Keep the hazardous waste container closed at all times, except when adding waste.[4][5] Funnels should not be left in the container opening.[4]
-
Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of the laboratory personnel.
-
Segregate the container from incompatible materials, such as strong oxidizing agents.[7]
-
Ensure the storage location is in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.[7]
4. Arranging for Disposal:
-
Once the container is full (not exceeding 90% capacity) or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing a chemical waste pickup form.[6]
-
Do not transport the hazardous waste outside of your laboratory. Trained personnel should handle the collection.[9]
5. Handling Empty Containers:
-
An empty container that has held this compound must be managed properly. For "acutely hazardous" or "P-list" chemicals, the container must be triple-rinsed with a suitable solvent.[4][9] The rinsate must be collected and disposed of as hazardous waste.[9]
-
After appropriate rinsing, deface the original label on the container before disposing of it in the regular trash or as directed by your institution.[9]
Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
References
- 1. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Thiomorpholine-3,5-dione
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemicals like Thiomorpholine-3,5-dione is paramount. This guide provides immediate, essential safety protocols and logistical information for its use and disposal. The following procedures are based on the safety data for structurally similar compounds and represent best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are associated with significant health risks. The primary hazards include the potential to cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles/Shield | Chemical safety goggles or a full-face shield are required.[1][2] Standard safety glasses are not sufficient. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[5] Always inspect gloves before use.[4] |
| Lab Coat/Clothing | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.[2][6] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust/aerosols may be generated.[1][7] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to prevent accidents and exposure. The following workflow outlines the key steps for safe handling from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Review Safety Data: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Personal Protective Equipment: Equip yourself with the PPE detailed in Table 1. Ensure all items are in good condition.
-
Ventilation: All handling of solid or dissolved this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]
Handling:
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors.[1] Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared and stable weigh boat or paper.
-
Experimental Use: When using the compound in reactions, ensure that all glassware is properly secured and that the reaction is monitored. Keep the fume hood sash at the lowest practical height.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated PPE: Used and contaminated disposable PPE should be placed in the hazardous waste container. Reusable PPE must be decontaminated thoroughly before reuse.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. capotchem.cn [capotchem.cn]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
